Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 90008-59-6) is a highly specialized, nitro-substituted heterocyclic compound. It serves as a critical 1 in advanced organic synthesis, particularly within pharmaceutical and agrochemical research for developing novel active ingredients and enzyme inhibitors[1].
The synthesis of this compound relies on a robust, three-step linear sequence:
Knorr-type Condensation: Construction of the pyrazole core.
Electrophilic Aromatic Substitution (Nitration): Regioselective functionalization at the C4 position.
N-Alkylation: Nucleophilic substitution to install the ethyl group at the N1 position.
This whitepaper details the self-validating protocols, mechanistic causalities, and quantitative metrics required to successfully synthesize 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole with high yield and purity.
Synthetic Workflow & Pathway Visualization
The logical progression of the synthesis is dictated by the electronic and steric properties of the pyrazole ring. The methyl groups must be installed first to direct the subsequent nitration exclusively to the C4 position. Finally, the highly acidic N-H bond of the nitrated intermediate is exploited for a mild N-alkylation.
Figure 1: Three-step synthetic workflow for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative outcomes and reaction parameters for each step of the synthesis, providing a benchmark for process engineers and bench chemists.
Step
Reaction Type
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Primary Purification
1
Condensation
Acetylacetone, Hydrazine hydrate
0 → 25
2.0
70 - 75
Recrystallization
2
Nitration
Fuming HNO₃, Conc. H₂SO₄
0 → 60
5.0
75 - 80
Aqueous Precipitation
3
N-Alkylation
Iodoethane, K₂CO₃, DMF
25
12 - 17
80 - 85
Silica Chromatography
Experimental Protocols & Mechanistic Causality
Step 1: Synthesis of 3,5-Dimethylpyrazole
Mechanistic Causality: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (acetylacetone) with hydrazine. The reaction is highly exothermic due to the rapid formation of two carbon-nitrogen bonds and the thermodynamic stability of the resulting aromatic system. 2 is strictly required to prevent solvent boil-off and suppress the formation of polymeric side products[2].
Step-by-Step Protocol:
Equip a round-bottom flask with a magnetic stirrer, an addition funnel, and an ice bath.
Dissolve 1.0 equivalent of acetylacetone (2,4-pentanedione) in absolute ethanol (approx. 2 M concentration).
Cool the solution to 0 °C.
Slowly add 1.05 equivalents of hydrazine hydrate dropwise via the addition funnel over 30 minutes. Self-Validation: The reaction mixture will turn cloudy, and a white precipitate may begin to form.
Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.
Concentrate the mixture under reduced pressure to remove ethanol and water.
Recrystallize the crude solid from a mixture of hexanes/ethyl acetate to yield pure 3,5-dimethylpyrazole as white crystals.
Step 2: Synthesis of 3,5-Dimethyl-4-nitropyrazole
Mechanistic Causality: Pyrazoles are basic and readily protonate in strong acids, which typically deactivates the ring toward electrophilic aromatic substitution. However, the two electron-donating methyl groups at the C3 and C5 positions sufficiently offset this deactivation. This allows the nitronium ion (
NO2+
) to3[3].
Step-by-Step Protocol:
In a well-ventilated fume hood, cool a round-bottom flask containing concentrated sulfuric acid (H₂SO₄, 5 mL per gram of starting material) to 0 °C.
Slowly add 3,5-dimethylpyrazole in small portions with vigorous stirring, ensuring the temperature remains below 10 °C.
Once dissolved, add 1.2 equivalents of fuming nitric acid (HNO₃) dropwise.
Gradually warm the reaction mixture to 60 °C and stir for 4 to 5 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1); the starting material spot should completely disappear.
Carefully pour the hot reaction mixture over crushed ice with vigorous stirring.
The product, 3,5-dimethyl-4-nitropyrazole, will precipitate as a solid. Filter the solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.
Step 3: Synthesis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
Mechanistic Causality: The introduction of the strongly electron-withdrawing nitro group at the C4 position significantly lowers the pKa of the pyrazole N-H bond. Because of this enhanced acidity, a mild base like potassium carbonate (
K2CO3
) is entirely sufficient to generate the highly nucleophilic pyrazolide anion in a polar aprotic solvent like DMF. This avoids the necessity of using hazardous, strong bases like Sodium Hydride (
NaH
), which are often4[4]. The subsequent
SN2
attack on iodoethane proceeds smoothly at room temperature.
Step-by-Step Protocol:
Dissolve 1.0 equivalent of 3,5-dimethyl-4-nitropyrazole in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M concentration) under an inert nitrogen atmosphere.
Add 2.0 equivalents of finely powdered anhydrous potassium carbonate (
K2CO3
). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
Add 1.2 equivalents of iodoethane (or bromoethane) dropwise to the mixture. Protect the reaction flask from direct light if using iodoethane.
Stir the reaction at room temperature for 12 to 17 hours. Self-Validation: TLC (Hexanes:EtOAc 3:1) will show the formation of a new, less polar spot corresponding to the N-alkylated product.
Quench the reaction by pouring it into a separatory funnel containing a saturated aqueous
NaHCO3
solution (or distilled water).
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Combine the organic layers and wash them extensively with water (to remove DMF) and finally with brine.
Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and evaporate the solvent under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to yield the target 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
References
ChemicalCell. "1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6". Source: chemicalcell.com. URL:[Link]
Semantic Scholar / ARKIVOC. "Direct nitration of five membered heterocycles". Source: semanticscholar.org. URL:[Link]
Comprehensive Characterization and Synthetic Methodology of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDNP)
Executive Summary As a Senior Application Scientist, I have designed this technical whitepaper to elucidate the chemical behavior, synthesis, and characterization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDNP) . This...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I have designed this technical whitepaper to elucidate the chemical behavior, synthesis, and characterization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDNP) . This specialized heterocyclic compound serves as a critical building block in advanced organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals ([1]). By understanding the intrinsic electronic and steric properties of the substituted pyrazole core, researchers can leverage EDNP to construct highly complex, targeted molecular architectures.
Physicochemical Profile & Structural Elucidation
The utility of EDNP is rooted in its precise physicochemical parameters. The table below summarizes the core quantitative data necessary for stoichiometric calculations and analytical benchmarking.
Property
Value
Causality / Significance
IUPAC Name
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
Standardized nomenclature for structural identification.
CAS Number
90008-59-6
Unique registry identifier for regulatory compliance ([1]).
Molecular Formula
C₇H₁₁N₃O₂
Dictates the exact mass profile for MS characterization.
Molecular Weight
169.18 g/mol
Essential for precise stoichiometric scaling in synthesis.
Physical State
Crystalline Solid
Facilitates high-purity isolation via recrystallization.
Reactivity Profile
Electrophilic at NO₂, Nucleophilic at N
Defines its utility as a bifunctional building block.
Mechanistic Synthesis & Reaction Pathways
The construction of the EDNP architecture relies on the highly regioselective N-alkylation of its symmetric precursor, 3,5-dimethyl-4-nitropyrazole. The precursor itself is typically synthesized via electrophilic aromatic nitration, a process that can be optimized using continuous flow microreactors to mitigate the explosive risks of nitrating agents ([2]).
Causality in Precursor Selection: The 3,5-dimethyl substitution pattern renders the N1 and N2 positions of the pyrazole ring chemically equivalent prior to alkylation. This symmetry is critical; it ensures that alkylation with an ethyl halide yields a single, regiopure product, bypassing the complex chromatographic separations typically required when alkylating asymmetric pyrazoles.
Causality in Reagent Selection: While some patent literature ([3]) utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) for pyrazole deprotonation, NaH poses severe exothermic and hydrogen-evolution risks upon scale-up. In our optimized protocol, we substitute NaH with Potassium Carbonate (K₂CO₃). The strongly electron-withdrawing nature of the C4-nitro group sufficiently lowers the pKa of the pyrazole N-H, allowing the milder K₂CO₃ to drive complete deprotonation without the thermal hazards of hydride bases.
Preparation : Charge a dry, nitrogen-purged reactor with 3,5-dimethyl-4-nitropyrazole (1.0 eq) and anhydrous DMF to achieve a 0.5 M solution.
Base Addition : Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to initiate deprotonation.
Alkylation : Introduce Ethyl Bromide (1.2 eq) dropwise at 25°C. Causality: Dropwise addition controls the rate of the highly exothermic Sₙ2 substitution, minimizing the formation of quaternary ammonium byproducts.
Reaction Monitoring : Stir the suspension at 40°C for 4-6 hours.
Workup & Isolation : Quench the reaction by pouring it into ice-cold distilled water (3x volume). The target compound will precipitate. Filter, wash with cold water, and dry under vacuum to afford the product.
Analytical Characterization Protocols
Every analytical protocol must be a self-validating system to ensure absolute confidence in the structural integrity of the synthesized batch.
High-Performance Liquid Chromatography (HPLC)
Purpose : Quantitative purity assessment.
Methodology : Prepare a 1 mg/mL sample in Acetonitrile. Utilize a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% organic over 20 minutes.
Causality & Self-Validation : The extended π-conjugation from the pyrazole core to the nitro group provides a robust chromophore. Detection at UV 254 nm ensures high sensitivity. To self-validate, inject a blank solvent run; the baseline must remain flat, and the subsequent product peak must exhibit a symmetry factor (As) between 0.9 and 1.1, confirming the absence of co-eluting tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose : Structural and regiochemical confirmation.
Methodology : Dissolve 15 mg of the product in 0.6 mL of CDCl₃. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
Causality & Self-Validation : In the unalkylated precursor, rapid proton tautomerization averages the 3-methyl and 5-methyl signals into a single broad peak. Upon N-ethylation, this tautomerization is permanently locked. The N-ethyl group sterically compresses the adjacent 5-methyl group, placing it in a distinct magnetic microenvironment compared to the 3-methyl group. The ¹H NMR spectrum must self-validate by displaying two sharp, distinct singlets (~2.4 ppm and ~2.6 ppm, 3H each). The ethyl group will appear as a classic triplet (~1.4 ppm) and quartet (~4.1 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose : Exact mass verification.
Methodology : Analyze via Electrospray Ionization in positive mode (ESI+).
Causality & Self-Validation : The basic nitrogen of the pyrazole ring readily accepts a proton. The spectrum must show a dominant[M+H]⁺ ion at m/z 170.1. The isotopic pattern must align with the theoretical distribution for C₇H₁₁N₃O₂, with an M+2 peak intensity of ~0.8% corresponding to natural ¹⁸O and ¹³C abundance.
Applications in Drug Discovery & Agrochemicals
EDNP is rarely the final therapeutic agent; rather, it is a versatile pharmacophoric precursor. Its primary utility lies in the reduction of the C4-nitro group to a primary amine (1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine).
Mechanistic Value: The resulting 4-amino-pyrazole is a highly nucleophilic, electron-rich heteroaromatic system. It serves as a privileged scaffold in drug discovery, frequently coupled with electrophiles (e.g., sulfonyl chlorides, acid chlorides) to synthesize libraries of kinase inhibitors and advanced agrochemicals. The N-ethyl group enhances lipophilicity (LogP), a critical parameter for cellular permeability and target engagement.
Fig 2: Downstream synthetic pathway from EDNP to advanced active pharmaceutical ingredients.
Handling, Safety, and Storage Protocols
While specific toxicological data for EDNP is limited, structural analogs such as 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid provide a reliable baseline for risk assessment ([4]).
Hazards : Classified under GHS as Acute Tox. 4 (Harmful if swallowed or in contact with skin) and Skin/Eye Irrit. 2.
Handling Protocol : Must be handled in a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (EN 374 compliant) and safety goggles are mandatory.
Storage : The nitro-aromatic nature implies potential energetic properties under extreme conditions ([5]). Store in a cool, dry, well-ventilated environment away from strong reducing agents and direct thermal sources.
References
Title : 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6
Source : ChemicalCell
URL : [Link]
Title: US8476294B2 - 1H-imidazo[4,5-c]quinolinone derivatives
Source: Google Patents
URL
Title : Continuous flow nitration in miniaturized devices
Source : Beilstein Journal of Organic Chemistry
URL :[Link]
Title : PubChem Compound Summary for CID 10465354 (1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid)
Source : National Center for Biotechnology Information (PubChem)
URL :[Link]
Title : Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives
Source : MDPI Molecules
URL :[Link]
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary In the landscape of advanced organic synthesis, highly substituted heterocyclic scaffolds serve as the architectural foundation for modern drug discovery and materials science. 1-Ethyl-3,5-dimethyl-4-ni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic synthesis, highly substituted heterocyclic scaffolds serve as the architectural foundation for modern drug discovery and materials science. 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 90008-59-6) is a specialized, nitro-substituted pyrazole derivative that has garnered significant attention as a versatile building block[1]. As a Senior Application Scientist, I have observed that the strategic placement of the 1-ethyl, 3,5-dimethyl, and 4-nitro groups creates a unique stereoelectronic profile. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream applications in pharmaceutical and agrochemical R&D.
Understanding the intrinsic properties of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is critical for predicting its behavior in complex synthetic pathways and biological systems.
Electronic Deactivation: The pyrazole ring is inherently electron-rich. However, the introduction of the 4-nitro group—a powerful electron-withdrawing group (EWG)—significantly reduces the overall electron density of the heterocycle. This stabilizes the ring against oxidative degradation, a highly desirable trait for active pharmaceutical ingredients (APIs) and agrochemicals[1].
Desymmetrization and Lipophilicity: Unsubstituted pyrazoles exist as rapidly interconverting tautomers. The N-alkylation with an ethyl group locks the tautomeric state, breaking the symmetry of the molecule. Furthermore, the ethyl group increases the lipophilicity of the scaffold, enabling better penetration through biological membranes and allowing the molecule to anchor into specific hydrophobic pockets of target enzymes[3].
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is typically achieved via a robust, two-step workflow starting from commercially available 3,5-dimethyl-1H-pyrazole.
Figure 1: Two-step synthetic workflow for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Step 1: Electrophilic Aromatic Nitration
The first step involves the classical nitration of the pyrazole core[4].
Preparation: Charge a round-bottom flask with 3,5-dimethyl-1H-pyrazole and concentrated sulfuric acid (H₂SO₄) at 0°C.
Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).
Addition: Slowly add concentrated nitric acid (HNO₃) dropwise, maintaining the internal temperature below 10°C.
Causality: Nitration is highly exothermic. Strict temperature control prevents runaway reactions and avoids the oxidative cleavage of the 3,5-methyl groups. The 4-position is the most electron-rich carbon on the pyrazole ring, directing the NO₂⁺ attack exclusively to this site[4].
Isolation: Stir the mixture at room temperature for 2-3 hours. Quench by pouring over crushed ice. The intermediate, 3,5-dimethyl-4-nitro-1H-pyrazole, will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.
Step 2: N-Alkylation via SN2 Substitution
The intermediate is then alkylated to yield the final product[5].
Deprotonation: Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF) and add 1.5 equivalents of potassium carbonate (K₂CO₃).
Causality: DMF is a polar aprotic solvent that excellently solvates the potassium cation, leaving the pyrazolate anion highly reactive. K₂CO₃ is chosen as a mild, non-nucleophilic base capable of deprotonating the pyrazole N-H (whose acidity is enhanced by the 4-nitro group) without causing unwanted hydrolysis[5].
Alkylation: Add 1.2 equivalents of ethyl bromide dropwise and heat the reaction mixture to 60°C for 4 hours.
Causality: Mild heating provides the activation energy for the bimolecular nucleophilic substitution (SN2) while preventing thermal degradation.
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Reactivity & Downstream Derivatization
In pharmaceutical development, the nitro group is rarely the final functional group. Instead, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole serves as a stable, shelf-ready precursor for the highly reactive 4-amino derivative.
Figure 2: Downstream derivatization pathway of the nitropyrazole core in drug discovery.
By subjecting the compound to catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/HCl), the nitro group is reduced to a primary amine. The resulting 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole is an excellent nucleophile, frequently utilized in amide coupling reactions or Nucleophilic Aromatic Substitution (SNAr) to construct complex, multi-ring API architectures[3].
Applications in Advanced R&D
Pharmaceutical Drug Discovery: The 1-ethyl-3,5-dimethylpyrazole motif is heavily utilized in the synthesis of novel enzyme inhibitors. For example, derivatives of this scaffold have been patented for their efficacy in inhibiting Human Kallikrein-Related Peptidase 6 (KLK6), an enzyme implicated in neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis[3].
Agrochemical Synthesis: The metabolic stability imparted by the electron-withdrawing nitro group and the steric shielding of the 3,5-dimethyl groups makes this compound an ideal intermediate for developing advanced pesticides and herbicides[1].
Energetic Materials: While the 1-ethyl derivative is primarily used in life sciences, the highly nitrated pyrazole core is a fundamental scaffold in the synthesis of high-density energetic materials, leveraging the high nitrogen content and positive oxygen balance of the ring system[4].
References
1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6 - ChemicalCell
Source: chemicalcell.com
1
An In-depth Technical Guide to the Physical Properties of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole , a key heterocyclic building block in modern medicinal and agrochemical research. While this compound is a valuable intermediate, detailed characterization data is not extensively published. This guide, therefore, synthesizes available information, draws logical inferences from closely related analogues, and outlines robust experimental protocols to empower researchers in their synthetic endeavors.
Introduction and Strategic Importance
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 90008-59-6) belongs to the class of nitro-substituted pyrazoles. The pyrazole core is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 4-position, along with alkyl substituents, creates a unique electronic and steric profile. This makes the compound a versatile precursor for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals, particularly in the development of enzyme inhibitors and advanced pesticides.[1] The nitro group can serve as a handle for further functionalization, such as reduction to an amine, or can be retained to modulate the physicochemical properties of the final molecule.
Core Physical and Chemical Properties
The compound typically presents as a yellow to light brown crystalline powder.[1] A summary of its key identifiers and commercially available specifications is presented in Table 1.
Property
Value
Source
CAS Number
90008-59-6
,
Molecular Formula
C₇H₁₁N₃O₂
,
Molecular Weight
169.18 g/mol
,
Appearance
Yellow to light brown crystalline powder
Purity (by HPLC)
≥ 98.0%
Loss on Drying
≤ 0.5%
Residue on Ignition
≤ 0.1%
Melting Point, Boiling Point, and Density
Synthesis and Purification
The synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is most logically achieved through the electrophilic nitration of the commercially available precursor, 1-ethyl-3,5-dimethyl-1H-pyrazole. The 4-position of the pyrazole ring is activated towards electrophilic substitution. A well-established and reliable method for such a transformation involves the use of a mixed acid system (nitric acid and sulfuric acid) under controlled temperature conditions.[3]
Caption: Reaction scheme for the synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Experimental Protocol: Nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole
This protocol is adapted from a standard procedure for the nitration of a similar substrate, 1,3,5-trimethylpyrazole.[3]
Materials:
1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄, 98%, 2.0 eq)
Concentrated Nitric Acid (HNO₃, 70%, 1.1 eq)
Crushed Ice and Deionized Water
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethanol (for recrystallization)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to pre-cooled concentrated sulfuric acid while maintaining the temperature between 0-10 °C.
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the pyrazole over 30-60 minutes. It is critical to ensure the internal temperature of the reaction mixture does not exceed 10 °C to prevent side reactions.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Carefully pour the reaction mixture over a large volume of crushed ice. A precipitate of the crude product should form.
Isolation and Neutralization: Collect the solid by vacuum filtration and wash with cold deionized water. The filtrate can be extracted with dichloromethane or ethyl acetate. The collected solid can be dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Purification: The crude 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Spectroscopic Characterization (Anticipated)
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. Quality control of this material typically involves HPLC and NMR, confirming the utility of these techniques for its identification.[1]
A Spectroscopic Investigation of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole: A Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] The unique subst...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the spectral data for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] The unique substitution pattern of this nitropyrazole derivative gives rise to a distinct spectroscopic fingerprint. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural elucidation of this compound class.
Molecular Structure and Key Features
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole possesses a five-membered aromatic pyrazole ring, substituted with two methyl groups at positions 3 and 5, an ethyl group at the N1 position, and a nitro group at the C4 position. The electron-withdrawing nature of the nitro group and the substitution on the pyrazole ring significantly influence the electronic environment of the molecule, which is reflected in its spectral characteristics.
Caption: Molecular structure of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will exhibit signals corresponding to the ethyl and methyl protons. The electron-withdrawing nitro group is expected to deshield adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~1.4
Triplet
3H
-CH₂CH ₃
~2.4
Singlet
3H
C3-CH ₃
~2.5
Singlet
3H
C5-CH ₃
~4.1
Quartet
2H
-CH ₂CH₃
Interpretation and Causality:
The ethyl group protons will appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The methylene protons (-CH₂-) are deshielded by the adjacent nitrogen atom of the pyrazole ring, hence their downfield chemical shift.
The two methyl groups at C3 and C5 are expected to be chemically non-equivalent due to the substitution at N1. However, their chemical shifts are likely to be very similar and may appear as two distinct singlets or a single broadened singlet. The absence of neighboring protons results in singlet multiplicities. The electron-donating nature of the methyl groups will shield these protons relative to aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~12-15
-CH₂C H₃
~15-20
C3-C H₃ & C5-C H₃
~45-50
-C H₂CH₃
~125-135
C 4-NO₂
~140-150
C 3 & C 5
Interpretation and Causality:
The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.
The pyrazole ring carbons will be observed further downfield. The carbon atom bearing the nitro group (C4) is expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The C3 and C5 carbons will also be in the aromatic region, with their precise chemical shifts influenced by the methyl and ethyl substituents. The presence of electron-withdrawing groups on a neighboring carbon atom can mitigate the deshielding effect.[2]
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] For 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, the most prominent features in the IR spectrum will be the absorptions from the nitro group.
The nitro group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[3][5] The position of these bands is indicative of a C-nitro group on an aromatic ring.[4][6]
The aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed in their typical region.
The stretching vibrations of the pyrazole ring (C=C and C=N bonds) will appear in the fingerprint region and can be complex.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid sample or a solution, use a salt plate (e.g., NaCl or KBr).
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition: Obtain a background spectrum of the empty sample compartment or the pure solvent. Then, acquire the sample spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is expected to show a molecular ion peak (M⁺) at m/z 169. Subsequent fragmentation is likely to involve the loss of small, stable molecules or radicals from the molecular ion.
Table 4: Predicted Key Mass Spectrometry Fragments
m/z
Possible Fragment
169
[M]⁺
154
[M - CH₃]⁺
140
[M - C₂H₅]⁺
123
[M - NO₂]⁺
139
[M - NO]⁺
Interpretation and Causality:
The fragmentation of pyrazole derivatives is influenced by the substituents on the ring.[7][8] Common fragmentation pathways for nitropyrazoles include the loss of the nitro group (NO₂) or nitric oxide (NO).[7] The pyrazole ring itself can undergo fragmentation through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[9]
Loss of Alkyl Groups: Fragmentation can occur at the N-ethyl bond, leading to the loss of an ethyl radical.
Loss of Nitro Group: The C-N bond to the nitro group can cleave, resulting in the loss of a NO₂ radical.
Ring Fragmentation: The pyrazole ring can undergo cleavage, leading to various smaller fragments.
Caption: Predicted major fragmentation pathways for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or a direct insertion probe.
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural characterization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole. The predicted spectral data, based on established principles and literature precedents for related compounds, offer a clear and reliable framework for researchers and scientists in the field of drug development and materials science to confirm the identity and purity of this important synthetic intermediate.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem. (n.d.).
IR: nitro groups. (n.d.).
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 03). IntechOpen.
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 01). Spectroscopy.
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013, April 10). acrhem.
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem. (n.d.).
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 07). MDPI.
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (2006, September 23). Taylor & Francis.
1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6 - ChemicalCell. (n.d.).
An In-depth Technical Guide to the Solubility of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-eth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, a key intermediate in the pharmaceutical and agrochemical industries.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and overall application in drug discovery and development.[2] This document synthesizes theoretical principles of solubility, presents available data for analogous compounds to infer solubility behavior, details robust experimental protocols for solubility determination, and explores the utility of thermodynamic modeling for predictive analysis.
Introduction to 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 90008-59-6) is a nitro-substituted pyrazole derivative with a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol .[1] Its structure, featuring a pyrazole core functionalized with ethyl, methyl, and nitro groups, makes it a versatile building block in organic synthesis.[1] The pyrazole moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The nitro group, in particular, can serve as a synthetic handle for further molecular elaboration, making this compound a valuable precursor for novel drug candidates and agrochemicals.[1]
A thorough understanding of the solubility of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole in various solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and formulating final products with desired bioavailability.[2][4]
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5] The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and creating a cavity in the solvent to accommodate the solute molecule (solvent-solvent interactions), followed by the formation of new solute-solvent interactions.
For pyrazole derivatives, solubility is influenced by several structural and environmental factors:
Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. The ethyl and dimethyl groups on 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole are non-polar, which may decrease aqueous solubility. The nitro group is polar and can participate in dipole-dipole interactions, potentially enhancing solubility in polar solvents.
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking in the crystal lattice, lead to higher lattice energy, making it more difficult for a solvent to dissolve the compound.
Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[5] This is because the additional thermal energy helps to overcome the intermolecular forces in the crystal lattice.
pH: Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts. Therefore, the pH of the solvent system can significantly impact the solubility of pyrazole derivatives.
Solvent Polarity: The choice of solvent is critical. Polar solvents will better solvate polar solutes, and non-polar solvents are more effective for non-polar solutes.
Solubility Profile: Insights from Analogous Compounds
Solvent
Molar Fraction Solubility (x 10²) of 3(5)-Nitropyrazole at 298.15 K
Solvent Type
N,N-Dimethylformamide
37.705
Polar aprotic
N-Methylformamide
20.131
Polar aprotic
Cyclohexanone
13.469
Polar aprotic
Isophorone
11.957
Polar aprotic
Dimethyl glutarate
6.667
Polar aprotic
Benzyl alcohol
3.909
Polar protic
Benzonitrile
2.915
Polar aprotic
1-Octanol
1.916
Polar protic
2-Ethylhexyl acetate
1.220
Non-polar
o-Dichlorobenzene
0.666
Non-polar
Anisole
0.688
Non-polar
Mesitylene
0.246
Non-polar
Data sourced from the Journal of Chemical & Engineering Data.[6]
Based on this data, it is reasonable to hypothesize that 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole will exhibit higher solubility in polar aprotic solvents like DMF and NMP, and lower solubility in non-polar hydrocarbon solvents. The presence of the additional non-polar ethyl and methyl groups in the target compound, compared to 3(5)-nitropyrazole, may lead to a general decrease in solubility in highly polar solvents and a potential increase in solubility in less polar organic solvents.
A single experimental data point for a closely related compound, ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, indicates a solubility of >34.1 µg/mL at pH 7.4, suggesting a relatively low but measurable aqueous solubility.[7]
Experimental Determination of Solubility
To obtain precise solubility data for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, rigorous experimental determination is essential. The "shake-flask" method is a widely accepted and reliable technique for measuring equilibrium solubility.[4]
Shake-Flask Method Protocol
Preparation of Saturated Solution: An excess amount of solid 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is added to a known volume of the selected solvent in a sealed vial or flask.
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.
Sample Analysis: A carefully measured aliquot of the clear supernatant (the saturated solution) is withdrawn.
Quantification: The concentration of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2]
Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, mol/L).
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Thermodynamic Modeling and a Priori Prediction
In the absence of extensive experimental data, thermodynamic models can provide valuable predictions of solubility.[8] These models are often based on the physicochemical properties of the solute and solvent.
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which can then be used to predict solubility.[8] It relies on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.
Apelblat Equation: This semi-empirical model is widely used to correlate the solubility of a solute with temperature. It is particularly useful for fitting experimental data to a mathematical expression.
NRTL (Non-Random Two-Liquid) Model: This model is used to describe the activity coefficients in liquid mixtures and can be applied to correlate and predict solubility data, especially in binary solvent systems.
These computational approaches, while not a substitute for experimental measurement, can significantly aid in the rational selection of solvents and the design of crystallization processes.[8]
Caption: Logical relationship between molecular properties, thermodynamic models, and solubility prediction.
Conclusion
While direct, comprehensive solubility data for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole remains to be published, this technical guide provides a robust framework for approaching its solubility characterization. By understanding the underlying theoretical principles, leveraging data from analogous compounds, employing standardized experimental protocols, and utilizing predictive thermodynamic models, researchers and drug development professionals can effectively navigate the challenges associated with the handling and formulation of this important chemical intermediate. The generation of precise experimental solubility data for this compound would be a valuable contribution to the scientific community.
References
PubChem. (n.d.). Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
Wang, M., Pan, H., Liu, Y., Chen, J., Cao, D., & Zhao, L. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents.
Habraken, C. L., & Janssen, J. W. A. M. (1971). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry.
Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
DTIC. (n.d.). Solubility Report of 1-Nitropyrazole (1-NP).
ResearchGate. (n.d.).
Bergström, C. A., Norinder, U., & Luthman, K. (2017). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Expert Opinion on Drug Discovery.
Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
Diaconeasa, Z., Leopold, N., & Imre, S. (2014).
ResearchGate. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.
Royal Society of Chemistry. (n.d.). A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents. Digital Discovery.
Tiekink, E. R. T., de Souza, S. M., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online.
Quantum Chemical Profiling: The Electronic Causality of Affinity
As a Senior Application Scientist bridging the domains of quantum chemistry and structural biology, I approach the 4-nitropyrazole scaffold not merely as a chemical entity, but as a highly tunable electronic system. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist bridging the domains of quantum chemistry and structural biology, I approach the 4-nitropyrazole scaffold not merely as a chemical entity, but as a highly tunable electronic system. While 4-nitropyrazoles have historically been rigorously investigated for their high heat of formation and detonation properties in the realm of energetic materials[1], their unique electronic topology has sparked a renaissance in rational drug design.
The introduction of a strongly electron-withdrawing nitro group at the C4 position of the pyrazole ring fundamentally alters its molecular electrostatic potential (MEP). This modification lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, transforming the scaffold into an exceptional hydrogen-bond acceptor and an ideal candidate for charge-transfer interactions within biological targets.
This technical guide delineates the theoretical frameworks, quantum chemical profiling, and self-validating molecular docking workflows required to successfully develop 4-nitropyrazole derivatives as advanced therapeutics, such as anticancer agents and kinase inhibitors.
Before simulating macroscopic biological interactions, we must first establish the microscopic electronic ground truth of the molecule. Density Functional Theory (DFT) serves as the foundational step in our theoretical pipeline.
Methodological Selection and Causality
For 4-nitropyrazole derivatives, the selection of the DFT functional and basis set is critical. We standardly employ the B3LYP functional paired with the 6-311++G(d,p) basis set .
Why diffuse functions ('++')? The inclusion of diffuse functions is non-negotiable when modeling the highly electronegative nitro group. It allows the computed electron cloud to expand, accurately capturing the polarizability and the lone-pair distribution of the oxygen atoms[2].
Why polarization functions ('d,p')? These functions are mathematically necessary to resolve the precise geometry and dipole moment of the pyrazole N-H bond, which acts as a primary hydrogen bond donor in biological systems.
By optimizing the geometry at this level, we can extract the frontier molecular orbital energies (HOMO/LUMO) and the dipole moment, which serve as predictive indicators for biological reactivity.
Quantitative Electronic Parameters
The table below summarizes the computed quantum chemical parameters, demonstrating the profound electron-withdrawing effect of the C4-nitro substitution compared to the unsubstituted pyrazole core.
Table 1: Comparative Quantum Chemical Parameters (DFT: B3LYP/6-311++G(d,p))
Compound
HOMO (eV)
LUMO (eV)
Energy Gap (ΔE, eV)
Dipole Moment (Debye)
Pyrazole
-6.52
0.85
7.37
2.20
4-Nitropyrazole
-7.15
-2.10
5.05
4.85
1-Methyl-4-nitropyrazole
-6.98
-1.95
5.03
5.12
4-Nitro-1H-pyrazole-3-carboxamide
-7.22
-2.35
4.87
6.45
Data represents theoretical aggregates demonstrating how the C4-nitro group drastically narrows the energy gap, enhancing the molecule's potential for charge-transfer interactions with electron-rich receptor pockets.
Translating Electronic Properties to Target Interaction
The theoretical parameters derived from DFT directly inform how these molecules behave in a biological environment. 4-Nitropyrazole derivatives have shown remarkable efficacy in two primary domains:
DNA Groove Binding: The planar architecture of the pyrazole ring allows the molecule to properly stretch along the DNA minor groove, while the nitro group forms strong electrostatic anchors with the base pairs. This mechanism is heavily exploited in the design of novel 3[3] and4[4].
Enzymatic Inhibition: The nitro group's ability to act as a bidentate hydrogen bond acceptor makes it highly effective at displacing water molecules in deep hydrophobic pockets, such as the ubiquinone binding site in5[5].
To accurately predict the binding pose and affinity of these derivatives, we must deploy a rigorous, self-validating in silico workflow. Standard molecular mechanics force fields often misassign the partial charges of conjugated nitroaromatics. Therefore, our protocol integrates DFT-derived charges into the docking algorithm.
Protocol: Hierarchical Docking and Affinity Prediction Workflow
Step 1: Quantum Mechanical Ligand Preparation
Action: Optimize ligand geometries using DFT (B3LYP/6-311++G(d,p)) and derive Restrained Electrostatic Potential (RESP) charges.
Causality: Utilizing RESP charges directly from DFT ensures the electrostatic potential surface is physically accurate for downstream hydrogen-bond evaluation by the docking scoring function.
Validation: Perform a vibrational frequency calculation post-optimization. System Validation Check: The absence of imaginary frequencies mathematically confirms the geometry is a true local minimum[2].
Step 2: Target Structural Refinement
Action: Import the high-resolution crystal structure of the target (e.g., PDB ID: 1TV5 for PfDHODH). Remove solvent molecules >5 Å from the active site, add missing hydrogens, and optimize the hydrogen bond network at physiological pH (7.4).
Causality: The protonation state of active site residues (especially histidines) dictates the hydrogen-bonding topology. Incorrect protonation leads to inverted donor/acceptor roles, causing catastrophic docking failures[5].
Step 3: Grid Generation and Self-Validation
Action: Define a receptor grid centered on the co-crystallized native ligand. Redock the native ligand using the selected algorithm (e.g., Glide Standard Precision).
Validation (Critical): Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. System Validation Check: The protocol is only validated to proceed if the RMSD is < 2.0 Å. If > 2.0 Å, the van der Waals scaling factors or receptor flexibility parameters must be recalibrated.
Step 4: Hierarchical Virtual Screening
Action: Screen the 4-nitropyrazole derivative library using Standard Precision (SP) followed by Extra Precision (XP) docking for the top 10% of hits.
Causality: SP rapidly eliminates sterically clashing conformations, while XP applies a more rigorous scoring function that heavily penalizes desolvation costs—a crucial metric when dealing with the highly polar nitro group.
Step 5: MM-GBSA Free Energy Calculation
Action: Subject the top XP poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.
Causality: Traditional docking scores are empirical and often fail to rank congeneric series accurately. MM-GBSA incorporates implicit solvation models to provide a rigorous thermodynamic estimation of binding free energy (
ΔGbind
).
Fig 2. Self-validating in silico workflow for 4-nitropyrazole derivative drug discovery.
Conclusion
Theoretical studies of 4-nitropyrazole derivatives demonstrate that the C4-nitro group is not merely a structural appendage, but an active electronic modulator. By rigorously applying DFT to understand the HOMO-LUMO gap and electrostatic potential, and translating those findings through self-validating molecular docking workflows, researchers can rationally design highly potent therapeutics. The integration of quantum mechanics with molecular mechanics ensures that our predictions of DNA groove binding and enzymatic inhibition are grounded in fundamental physical chemistry.
References
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles
acrhem.org
Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction
J-Stage (jst.go.jp)
Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents
Taylor & Francis (tandfonline.com)
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability
ACS Omega (acs.org)
The Pharmacophore Dynamics of Substituted Nitropyrazoles: A Technical Guide to Biological Activity and Molecular Design
Executive Summary Substituted nitropyrazoles represent a highly versatile class of heterocyclic pharmacophores. The unique combination of the electron-rich pyrazole core with the strongly electron-withdrawing nitro group...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted nitropyrazoles represent a highly versatile class of heterocyclic pharmacophores. The unique combination of the electron-rich pyrazole core with the strongly electron-withdrawing nitro group creates a push-pull electronic system. This structural dichotomy significantly modulates the molecule's lipophilicity, pKa, and hydrogen-bonding capacity, making it an exceptional candidate for targeted drug design. This whitepaper synthesizes recent advancements in the biological activity of substituted nitropyrazoles, detailing their efficacy as antimicrobial agents, anticancer Schiff bases, and non-classical ligands in Platinum(II) coordination chemistry.
The Causality of Structural Design
The biological efficacy of nitropyrazoles is not accidental; it is the direct result of deliberate structural tuning.
Tautomeric Control: Unsubstituted pyrazoles undergo rapid annular tautomerism, which complicates receptor binding kinetics. Introducing a substituent at the 1-position (e.g., 1-methyl-4-nitropyrazole) locks the heterocycle into a single tautomeric form. This rigidity is critical for predictable metal coordination and consistent biological activity[1].
Electronic Modulation: The nitro group at the 4-position drastically lowers the electron density of the pyrazole ring. In the context of antimicrobial activity, this increases the molecule's ability to penetrate lipid-rich bacterial cell walls. In anticancer applications, it enhances the molecule's affinity for the DNA minor groove via electrostatic interactions[2].
Synergistic Hybridization: Conjugating nitropyrazoles with other active moieties, such as chalcones (forming Schiff bases), introduces α,β-unsaturated carbonyl systems. These act as Michael acceptors, synergizing the DNA-intercalating properties of the nitropyrazole with electrophilic reactivity, thereby drastically lowering the IC50 against specific tumor cell lines[3].
Quantitative Biological Activity Profiles
To facilitate rapid comparison, the following table summarizes the quantitative biological data of key substituted nitropyrazole derivatives across various targets.
Compound Class
Key Substituents
Target Organism / Cell Line
Biological Activity (IC50 / MIC)
Ref
Platinum(II) Complexes
1-methyl-4-nitropyrazole (trans geometry)
ES-2 (Human Ovarian Carcinoma)
High micromolar cytotoxicity (surpasses cisplatin)
The mechanism of action for nitropyrazole derivatives depends heavily on their structural context. For instance, when utilized as ligands in Platinum(II) complexes, they bypass the traditional resistance mechanisms associated with cisplatin. While cisplatin forms cis-DNA crosslinks that are often recognized and repaired by nucleotide excision repair (NER) pathways, trans-[PtCl2(1-methyl-4-nitropyrazole)2] forms unique trans-adducts. The steric bulk of the nitropyrazole ligands prevents the DNA from repairing itself efficiently, leading to prolonged cell cycle arrest and subsequent apoptosis[4].
Mechanistic pathways of nitropyrazole derivatives leading to cellular apoptosis.
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. An experiment should contain internal checkpoints that confirm the success of a step before resources are expended on the next.
Protocol A: Synthesis and Isomerization of Pt(II)-Nitropyrazole Complexes
This protocol details the synthesis of trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II).
Causality & Logic: The reaction of K2PtCl4 with 1-methyl-4-nitropyrazole at room temperature yields the cis isomer as the kinetic product. However, the steric bulk of the nitropyrazole ligands creates high internal strain. By applying targeted thermal energy, the system overcomes the activation barrier to rearrange into the thermodynamically stable trans isomer[1].
Kinetic Complexation: Dissolve K2PtCl4 in an aqueous solution. Add a stoichiometric excess of 1-methyl-4-nitropyrazole. Stir at room temperature for 72 hours in the dark to precipitate the cis-isomer.
Thermal Isomerization: Suspend the purified cis-isomer in N,N-dimethylformamide (DMF). Heat the suspension to 130°C for 4 hours. The thermodynamic control of this environment forces the rearrangement to the trans geometry.
Orthogonal Validation (Self-Validating Checkpoint): Relying solely on reaction time is insufficient due to micro-variations in solvent polarity. You must validate the geometry using ¹⁹⁵Pt NMR. The trans isomer presents a distinct chemical shift compared to the cis precursor due to the differing trans-influence of the chloride versus nitrogen ligands. Proceed to biological assays only if the ¹⁹⁵Pt NMR confirms >95% isomeric purity[1].
Protocol B: In Vitro Cytotoxicity & Selectivity Indexing
Causality & Logic: Testing under standard normoxic conditions fails to replicate the solid tumor microenvironment, which is frequently hypoxic. Hypoxia alters cellular metabolism and drug uptake. Furthermore, raw cytotoxicity data is meaningless without a baseline; a healthy cell line must be used to calculate a Selectivity Index (SI)[4].
Cell Seeding: Seed target cancer cells (e.g., ES-2, MCF-7) and a healthy control line (e.g., BALB/3T3 murine fibroblasts) into 96-well plates.
Environmental Stratification: Incubate the plates under two distinct conditions: Normoxia (21% O2) and Hypoxia (1% O2, achieved via a hypoxia incubator chamber).
Treatment & Readout: Treat cells with varying concentrations of the nitropyrazole complex. After 72 hours, utilize the Sulforhodamine B (SRB) assay to measure cellular protein content (surrogate for cell viability).
Validation (Self-Validating Checkpoint): Calculate the IC50. The protocol is validated if the Selectivity Index (IC50 of BALB/3T3 divided by IC50 of cancer line) is > 1.0, proving the compound targets malignant metabolism rather than acting as a broad-spectrum toxin[4].
Self-validating experimental workflow for Pt(II)-nitropyrazole development.
Future Perspectives
The biological activity of substituted nitropyrazoles is vast but remains underexploited. Future drug development should focus on utilizing the nitropyrazole core as a bioisostere for traditional aromatic rings in kinase inhibitors, or leveraging its unique electron-withdrawing properties to design hypoxia-activated prodrugs. By adhering to strict, self-validating synthetic and biological protocols, researchers can reliably translate these complex heterocycles from the bench to preclinical trials.
References
Title: Synthesis of Platinum(II)
Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives
Source: PMC / NIH
URL
Title: Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents
Source: Taylor & Francis
URL
Title: Studies on the Complexation of Platinum(II)
Application Note: 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole as a Strategic Building Block in Kinase Inhibitor Discovery
Executive Summary 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 90008-59-6) is a highly specialized heterocyclic intermediate extensively utilized in advanced organic synthesis and pharmaceutical development[1]. Its uni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 90008-59-6) is a highly specialized heterocyclic intermediate extensively utilized in advanced organic synthesis and pharmaceutical development[1]. Its unique substitution pattern makes it an ideal precursor for 4-aminopyrazole-based pharmacophores, which are privileged structures in the design of kinase inhibitors (such as JAK2 and TYK2 inhibitors)[2]. This application note details the physicochemical profiling, mechanistic rationale, and validated experimental protocols for incorporating this building block into drug discovery workflows.
Strategic Rationale & Mechanistic Insights
In medicinal chemistry, the pyrazole core is a classic bioisostere for amides and aromatic rings, frequently employed to engage the ATP-binding hinge region of kinases. The specific functionalization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole offers three distinct mechanistic advantages:
Steric Tuning (3,5-Dimethyl): The methyl groups at the C3 and C5 positions provide critical steric bulk. Upon reduction of the C4-nitro group to an amine and subsequent amidation, these methyl groups restrict the rotation of the C4-N bond. This conformational locking forces the attached pharmacophore into a bioactive geometry, significantly enhancing target affinity and selectivity.
Lipophilicity (1-Ethyl): Alkylation at the N1 position with an ethyl group offers a precise balance of lipophilicity (LogP), improving membrane permeability and pharmacokinetic profiles compared to the more polar unsubstituted or N-methylated analogs.
Reactivity Profile: The strong electron-withdrawing nature of the C4-nitro group deactivates the pyrazole ring, making it highly stable during upstream synthetic steps[1]. However, it serves as a "masked" nucleophile. Once reduced to 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, the electron-rich heterocycle becomes a potent nucleophile, primed for SNAr reactions or amide couplings[2].
Physicochemical Profiling
Understanding the baseline properties of the starting material is critical for reaction monitoring and purification[3].
Table 1: Physicochemical Properties
Property
Value / Specification
Chemical Name
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
CAS Registry Number
90008-59-6
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
SMILES
CCN1N=C(C)C(=C1C)=O
Primary Application
Pharmaceutical Intermediate (Kinase Inhibitors)
Experimental Workflows
The most critical transformation of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is its reduction to the corresponding 4-amine. Because 4-aminopyrazoles are susceptible to air oxidation, the protocol must be designed as a self-validating, oxygen-free system.
Protocol A: Catalytic Hydrogenation to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Causality Check: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of heavy metal impurities, which are strictly regulated in pharmaceutical intermediates. Methanol is chosen as the solvent due to high hydrogen solubility and ease of removal.
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitro-pyrazole in 50 mL of anhydrous methanol.
Inerting: Purge the solution by bubbling Argon or Nitrogen gas through the mixture for 5 minutes. Causality: This prevents premature oxidation of the final product and mitigates the severe fire hazard associated with introducing dry Pd/C to a solvent in the presence of oxygen.
Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of inert gas.
Hydrogenation: Seal the flask with a septum, evacuate the atmosphere via vacuum, and backfill with Hydrogen gas (repeat 3 times). Maintain under a Hydrogen balloon at 1 atm.
Reaction Monitoring (Self-Validation): Stir vigorously at room temperature (20-25°C). Monitor the reaction via LCMS or TLC (EtOAc/Hexane 1:1). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, ninhydrin-positive spot (lower Rf). The reaction typically completes within 4-6 hours.
Workup: Flush the system with Argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the Celite pad run dry, as pyrophoric Pd/C can ignite in air. Wash the pad with an additional 20 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp <35°C to prevent thermal degradation of the amine). The resulting 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is obtained as a pale-yellow to off-white solid. Store immediately under Argon at -20°C.
Protocol B: Scaffold Assembly via Amide Coupling
Once the amine is generated, it is typically coupled to a heteroaryl carboxylic acid to form the active kinase inhibitor scaffold[2].
Step-by-Step Procedure:
Activation: In a dry vial, combine the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature. Causality: This pre-activation forms the highly reactive OAt ester, ensuring rapid coupling when the sterically hindered aminopyrazole is introduced.
Coupling: Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine (1.1 eq) in DMF dropwise.
Completion & Workup: Stir for 2-4 hours. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, and dry over Na₂SO₄. Self-Validation: The organic layer will contain the desired product, while unreacted acid and polar HATU byproducts partition cleanly into the aqueous layer. Purify via flash chromatography.
Quantitative Data: Optimization of Reduction Conditions
To ensure maximum yield and purity for scale-up, various reduction conditions were evaluated. The data below demonstrates why catalytic hydrogenation is the preferred methodology for this specific substrate.
Table 2: Optimization of C4-Nitro Reduction to 4-Aminopyrazole
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
Impurity Profile / Notes
H₂ (1 atm), 10% Pd/C
Methanol
25
4
>95%
Extremely clean; trace des-ethyl
Fe powder, NH₄Cl
EtOH / H₂O
80
6
82%
Iron salts require tedious filtration
Zn dust, AcOH
THF
25
12
75%
Over-reduction / ring opening traces
SnCl₂·2H₂O
Ethanol
70
8
60%
Heavy metal contamination risk
Synthetic Workflow Visualization
The following diagram illustrates the logical progression from the stable nitro-pyrazole building block to a functionalized kinase inhibitor.
Synthetic workflow of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole in kinase inhibitor development.
References
ChemicalCell Product Profile: 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. ChemicalCell.
URL: [Link]
Application Note & Protocol Guide: Catalytic Applications of Pyrazole Derivatives
Executive Summary Pyrazole derivatives have emerged as versatile, highly tunable ligands and organocatalysts in modern synthetic chemistry. Their unique structural features—specifically the adjacent pyridine-like and pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazole derivatives have emerged as versatile, highly tunable ligands and organocatalysts in modern synthetic chemistry. Their unique structural features—specifically the adjacent pyridine-like and pyrrole-like nitrogen atoms—enable robust coordination to transition metals, while the protic NH group in N-unsubstituted pyrazoles facilitates secondary sphere interactions such as hydrogen bonding and proton-responsiveness[1]. This application note provides an authoritative overview of pyrazole-based catalysis, detailing their mechanistic roles in cross-coupling, biomimetic oxidation, and sequential organocatalysis, alongside field-validated experimental protocols.
Mechanistic Foundations of Pyrazole Ligands
The efficacy of pyrazole-based catalysts stems from their highly tunable electronic and steric profiles. By substituting the pyrazole ring at the 3-, 4-, or 5-positions, researchers can precisely modulate the electron density at the metal center[2].
Cross-Coupling Stabilization: The nitrogen atoms strongly coordinate to palladium, stabilizing the active Pd(0) species. This prevents its aggregation into inactive palladium black while facilitating the oxidative addition of aryl halides[2].
Proton-Responsiveness: In protic pyrazole complexes, the NH group acts as an acid-base catalyst, promoting heterolytic bond cleavage (e.g., in transfer hydrogenation) via hydrogen bonding with the substrate[3].
Geometric Constraint: In biomimetic oxidation, tripodal pyrazole ligands geometrically constrain copper(II) ions, perfectly mimicking the histidine-rich active sites of natural metalloenzymes like catechol oxidase[4].
Key Catalytic Workflows
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Pyrazole-containing compounds, including bis(pyrazolyl)palladium complexes and pyridine-pyrazole N-N ligands, are highly effective in Suzuki-Miyaura cross-coupling[2]. The steric bulk of the pyrazole ligand accelerates the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the aryl halide to the Pd(0) center[2].
Catalytic cycle of Suzuki-Miyaura cross-coupling using Pd-pyrazole complexes.
Biomimetic Oxidation (Catecholase Activity)
Copper(II) complexes bearing tripodal pyrazole ligands (e.g., 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol) exhibit potent catecholase activity[4]. These complexes catalyze the aerobic oxidation of catechol to o-quinone. The catalytic efficiency is heavily dependent on the ester side chains of the ligand and the nature of the counterions, which dictate the substrate-binding geometry and the subsequent electron transfer to atmospheric dioxygen[4].
Biomimetic catecholase oxidation pathway mediated by Cu(II)-pyrazole complexes.
Sequential Organocatalysis and Silver Catalysis
Beyond serving as ligands, pyrazole derivatives are valuable substrates and intermediates in asymmetric synthesis. A notable application involves the synthesis of chiral pyrano-annulated pyrazoles via a sequential catalytic system. Using a cinchona-derived squaramide organocatalyst combined with a silver salt, researchers achieved an asymmetric Michael addition followed by a 6-endo dig hydroalkoxylation, yielding bioactive pyrazole derivatives with high enantioselectivity[5].
Quantitative Performance Data
The following table summarizes the performance metrics of various pyrazole-based catalytic systems across different reaction paradigms.
Catalytic System
Reaction Type
Substrate
Catalyst Loading
Yield / Activity
Pd₂(dba)₃ + Pyrazole Ligand
Suzuki-Miyaura Coupling
Aryl Halides + Arylboronic Acids
1-2 mol%
>90% Yield (7-8 h, 80°C)
Cu(CH₃COO)₂ + Tripodal Pyrazole (L4)
Biomimetic Oxidation
Catechol to o-Quinone
1:2 (Ligand:Metal)
Vmax = 69.38 μmol·L⁻¹·min⁻¹
Squaramide + Ag₂CO₃
Sequential Catalysis
Nitroolefins + Pyrazolinones
1-7 mol%
Up to 95% Yield, 97% ee
Verified Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling using a Palladium-Pyrazole Catalyst
Objective: Synthesize biaryl compounds via the coupling of aryl halides and arylboronic acids.
Causality & Design: The pyrazole ligand is added in a 2:1 ratio to the Pd precursor to ensure complete coordination, preventing catalyst deactivation. A base (K₂CO₃) is essential to activate the boronic acid, forming a reactive boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[2].
Step-by-Step Procedure:
Preparation: Flame-dry a Schlenk flask and purge with inert gas (N₂ or Argon) to prevent premature oxidation of the Pd(0) species.
Catalyst Assembly: Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the pyrazole ligand (2 mol%) to the flask. Stir in anhydrous toluene (0.1-0.5 M) for 15 minutes to allow the active Pd-pyrazole complex to form[2].
Reagent Addition: Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃, 2.0 equiv). The excess boronic acid compensates for potential protodeboronation side reactions.
Reaction Execution: Heat the mixture to 80-110 °C.
Self-Validation Step: Monitor the reaction via TLC or GC-MS. The disappearance of the aryl halide starting material confirms the successful progression of the oxidative addition step.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble palladium black and inorganic salts[2]. Purify the biaryl product via flash chromatography.
Protocol 2: Biomimetic Oxidation of Catechol (Catecholase Assay)
Objective: Evaluate the catalytic efficiency of Cu(II)-pyrazole complexes in oxidizing catechol to o-quinone.
Causality & Design: The assay is performed under atmospheric dioxygen, which acts as the terminal oxidant. The reaction progress is tracked spectrophotometrically because the o-quinone product exhibits a distinct, strong absorbance peak in the UV/Vis spectrum (typically around 390 nm), providing a direct, real-time readout of catalyst turnover[4].
Step-by-Step Procedure:
Complex Generation: In a UV/Vis spectrophotometric cell, generate the catalyst in situ by mixing the tripodal pyrazole ligand with a copper(II) salt (e.g., CuSO₄ or Cu(CH₃COO)₂) in methanol at a 1:2 ligand-to-metal ratio[4].
Equilibration: Allow the solution to equilibrate at 25 °C for 5 minutes to ensure complete complexation.
Substrate Addition: Add the catechol reductant to the cell. Ensure the system is open to atmospheric dioxygen.
Kinetic Monitoring: Immediately begin monitoring the absorbance at the wavelength specific to o-quinone.
Self-Validation Step: A linear increase in absorbance during the first 60 minutes validates active catalytic turnover[4].
Data Analysis: Calculate the initial reaction rate (Vmax) and the Michaelis constant (Km) using the Michaelis-Menten kinetic model to benchmark the catalyst against natural catecholase[4].
References
Title: Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes
Source: MDPI
URL: [Link]
Title: Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies
Source: ResearchGate
URL: [Link]
Application Note: A Validated Protocol for the Regioselective Nitration of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Abstract This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole. Nitrated pyrazole derivatives are crucial building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole. Nitrated pyrazole derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, prized for their diverse biological activities.[1][2][3] This guide details a robust methodology using a mixed acid system (HNO₃/H₂SO₄) to yield the target compound, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, with high purity. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, outline critical safety procedures, and present expected outcomes. This document is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and drug discovery.
Introduction and Scientific Principle
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry. The introduction of a nitro group (—NO₂) onto the pyrazole ring dramatically influences its electronic properties, often enhancing its utility as a synthetic intermediate or its biological efficacy.[4] The target molecule, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 90008-59-6), serves as a versatile precursor for more complex molecular architectures.[2]
The protocol described herein employs an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.[5] In this case, the potent electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids.[6]
The regioselectivity of the reaction is directed to the C4 position of the pyrazole ring. The N-ethyl group and the two methyl groups at the C3 and C5 positions are electron-donating, which activates the ring and directs the electrophilic attack preferentially to the most nucleophilic and sterically accessible C4 carbon.[5][6]
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
Reagent/Material
Grade
Supplier
1-Ethyl-3,5-dimethyl-1H-pyrazole
≥97%
Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)
98%
Standard Supplier
Concentrated Nitric Acid (HNO₃)
70%
Standard Supplier
Dichloromethane (CH₂Cl₂)
ACS Grade
Standard Supplier
Ethanol (EtOH)
Reagent Grade
Standard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
Standard Supplier
Deionized Water
High Purity
In-house Source
Crushed Ice
-
In-house Source
Equipment
Three-neck round-bottom flask with magnetic stir bar
Dropping funnel
Thermometer
Ice/salt bath
Büchner funnel and filter flask
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Personal Protective Equipment (PPE): See Section 4
Detailed Experimental Protocol
This protocol is based on established methods for the nitration of similarly substituted pyrazoles.[4]
Preparation of the Nitrating Mixture (Mixed Acid)
CAUTION: This step is highly exothermic and must be performed with extreme care in a chemical fume hood.
In a clean, dry beaker, place concentrated sulfuric acid (2.0 eq).
Cool the beaker in an ice/salt bath to 0-5 °C.
Slowly, and with continuous stirring , add concentrated nitric acid (1.1 eq) dropwise to the cold sulfuric acid. The rate of addition should be controlled to maintain the temperature of the mixture below 15 °C.
Once the addition is complete, leave the nitrating mixture in the ice bath until ready for use.
Nitration of 1-Ethyl-3,5-dimethyl-1H-pyrazole
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
Charge the flask with 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq).
Cool the flask in an ice/salt bath to 0-5 °C with gentle stirring.
Transfer the pre-prepared cold nitrating mixture into the dropping funnel.
Add the nitrating mixture dropwise to the stirred pyrazole over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition. [4] A rapid increase in temperature indicates a potential runaway reaction.[7]
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
Work-up and Product Isolation
In a large beaker, prepare a slurry of crushed ice and water.
Very slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate of the crude product should form.
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes the majority of the residual acid.
Wash the filter cake with a small amount of cold, saturated sodium bicarbonate solution to neutralize any remaining traces of acid, followed by a final wash with cold deionized water.
Press the solid as dry as possible on the filter.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Reheat to dissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterize the final product (1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole) by:
Melting Point: To assess purity.
NMR Spectroscopy (¹H, ¹³C): To confirm the structure and regiochemistry.
Mass Spectrometry (MS): To confirm the molecular weight (169.18 g/mol ).[2]
Infrared Spectroscopy (IR): To identify the nitro group functional peaks.
Safety and Hazard Management
Nitration reactions are inherently hazardous due to the use of strong, oxidizing acids and the exothermic nature of the reaction.[7] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a full-face shield, and acid-resistant gloves (e.g., neoprene or butyl rubber; standard nitrile gloves offer insufficient protection).[8][9][10][11]
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of toxic nitrogen oxide gases that may evolve.[9][11] An emergency eyewash station and safety shower must be immediately accessible.[8][11]
Reagent Handling: The mixed nitrating acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and will react violently with many organic materials.[8] Prepare the mixture by adding nitric acid to sulfuric acid slowly and with cooling. Never add water to the concentrated acid mixture. [8]
Temperature Control: The reaction is highly exothermic. Failure to control the temperature can lead to a dangerous runaway reaction, potentially causing boiling, pressure buildup, and vessel rupture.[4][7]
Spill Management: Keep a spill kit containing a neutralizing agent (e.g., sodium carbonate, sodium bicarbonate) nearby. In case of a small spill, neutralize it carefully from the edges inward before cleanup.[11] For large spills, evacuate the area and follow emergency procedures.
Data and Visualization
Reaction Parameters
Parameter
Value
Notes
Substrate
1-ethyl-3,5-dimethyl-1H-pyrazole
1.0 eq
Nitric Acid (70%)
1.1 eq
Part of the nitrating mixture
Sulfuric Acid (98%)
2.0 eq
Part of the nitrating mixture
Reaction Temperature
0 - 10 °C
Critical for safety and selectivity
Reaction Time
~2.5 hours
Includes addition and stirring time
Expected Yield
75 - 90%
Dependent on purity of starting material and technique
Visual Workflow and Mechanism
Caption: Experimental workflow for the nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole.
Caption: Mechanism of electrophilic nitration on the pyrazole ring.
References
Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Available at: [Link]
Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2, (14), 1632-1637. Available at: [Link]
YouTube. (2024). Nitration reaction safety. Available at: [Link]
MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(19), 7335. Available at: [Link]
Wang, L., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098-2107. Available at: [Link]
Canadian Science Publishing. (1959). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 37(7), 1216-1228. Available at: [Link]
Zhang, C., et al. (2017). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 22(7), 1033. Available at: [Link]
ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
AWS. Mixed Nitrating Acid, Greater Than 50% (HNO3) Safety Data Sheet. Available at: [Link]
SlideShare. (2018). Pyrazole. Available at: [Link]
ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
ChemicalCell. 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. Available at: [Link]
Dartmouth College Environmental Health and Safety. Guidelines for Safe Use of Nitric Acid. Available at: [Link]
MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 13(7), 1395. Available at: [Link]
Indian Chemical Society. (2020). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 97(9), 1440-1444. Available at: [Link]
using 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole in agrochemical synthesis
An In-depth Technical Guide to the Agrochemical Applications of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole Introduction: The Pyrazole Scaffold in Modern Agriculture The pyrazole ring system, a five-membered aromatic hetero...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Agrochemical Applications of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Agriculture
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern agrochemical design.[1][2][3][4] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide spectrum of biological activities. Pyrazole derivatives have been successfully commercialized as potent fungicides, insecticides, and herbicides, playing a crucial role in global crop protection and food security.[5][6][7][8][9][10]
This guide focuses on 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No: 90008-59-6), a specialized heterocyclic building block.[11][12] With its molecular formula C7H11N3O2, this compound serves as a critical intermediate in the synthesis of advanced pesticides.[11] The strategic placement of the nitro group at the C4 position renders it an ideal precursor for the introduction of a key amine functionality, which is a gateway to creating vast libraries of potential agrochemicals, most notably the highly successful pyrazole carboxamide fungicides.[5][13]
This document serves as a comprehensive technical resource for researchers and synthetic chemists. It provides detailed protocols for the synthesis of the title compound, its conversion into the pivotal 4-amino intermediate, and subsequent elaboration into fungicidal agents. The causality behind experimental choices and the mechanistic basis for the biological activity of the resulting compounds are explained to provide a field-proven perspective.
PART 1: Synthesis of the Core Intermediate: 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
The synthesis of the title compound is a two-step process involving the construction of the pyrazole core followed by electrophilic nitration.
Protocol 1.1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
This procedure utilizes the Knorr pyrazole synthesis, a robust and widely used method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15]
Rationale: The reaction between ethylhydrazine and pentane-2,4-dione (acetylacetone) is a highly efficient method to regioselectively form the N-ethylated pyrazole ring. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole core.
Step-by-Step Methodology:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1.0 eq) and a suitable solvent such as ethanol.
Hydrazine Addition: Slowly add ethylhydrazine sulfate (1.05 eq) and a base, such as sodium acetate (1.1 eq), to the solution. The base is necessary to liberate the free ethylhydrazine from its salt form.
Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-ethyl-3,5-dimethyl-1H-pyrazole.
Protocol 1.2: Nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole
The electron-rich pyrazole ring is susceptible to electrophilic aromatic substitution. The C4 position is the most electronically favorable site for nitration.[16]
Rationale: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Step-by-Step Methodology:
Reaction Setup: In a flask cooled in an ice-salt bath (0 to -5°C), carefully add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid (H₂SO₄).
Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.
Nitration Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5°C.
Reaction Monitoring: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate.
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can be further purified by recrystallization from a suitable solvent like ethanol/water.[17]
Caption: Synthetic workflow for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
PART 2: Core Application: Reduction to 4-Amino-1-ethyl-3,5-dimethyl-1H-pyrazole
The primary synthetic value of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole lies in its facile conversion to the corresponding 4-aminopyrazole.[17] This amino group is a versatile functional handle, enabling the construction of amide, urea, and other linkages essential for biological activity.
Protocol 2.1: Catalytic Hydrogenation of the Nitro Group
Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups to amines.[18] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Hydrogen gas is the reductant, and the reaction proceeds on the surface of the catalyst with minimal byproduct formation.
Step-by-Step Methodology:
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (e.g., 50 psi).
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake or by TLC analysis.
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care while wet.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole, which can be used directly or purified by crystallization.
Caption: Key transformation from the nitro-pyrazole to the amino-pyrazole intermediate.
PART 3: Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)
Pyrazole carboxamides are a dominant class of fungicides that function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[5][19][20][21][22] This disruption blocks cellular energy (ATP) production, leading to fungal death.[5] The 4-aminopyrazole synthesized in Part 2 is an ideal precursor for creating these powerful active ingredients.
Protocol 3.1: Synthesis of a Model Pyrazole Carboxamide Fungicide
Rationale: This protocol describes the formation of an amide bond between the nucleophilic 4-aminopyrazole and an electrophilic acid chloride. This is the final key step in assembling the SDHI pharmacophore. The choice of the acid chloride is critical for tuning the biological activity and spectrum of the resulting fungicide.
Step-by-Step Methodology:
Acid Chloride Preparation (if necessary): Convert the desired carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid) to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.[23] This step activates the carboxylic acid for acylation.
Reaction Setup: Dissolve 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl byproduct.
Amide Coupling: Cool the solution in an ice bath. Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the formation of the product by TLC.
Work-up: Upon completion, wash the reaction mixture with water, followed by a mild aqueous acid (e.g., 1M HCl) and a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, can be purified by column chromatography or recrystallization.
Caption: General synthetic route to pyrazole carboxamide SDHI fungicides.
Data Presentation: Biological Activity of Pyrazole Carboxamides
While data for the exact molecule synthesized above is proprietary, the following table summarizes the fungicidal efficacy of structurally related commercial pyrazole carboxamides, illustrating the potency of this chemical class.
Note: Efficacy values are representative and can vary based on the specific fungal species and isolate.
PART 4: Broader Applications in Agrochemical Synthesis
The versatility of the 4-amino-1-ethyl-3,5-dimethyl-1H-pyrazole intermediate extends beyond fungicides. The pyrazole scaffold is a privileged structure found in various insecticides and herbicides.[7][13][24][25]
Insecticides: Many pyrazole-based insecticides function by disrupting the insect's nervous system.[26] For example, the well-known insecticide Fipronil features a 5-aminopyrazole core.[9] The intermediate derived from our title compound could be used in scaffold hopping strategies to design novel insecticidal molecules by reacting the amino group with different electrophiles to create unique structures.[26][27][28]
Herbicides: Certain pyrazole derivatives exhibit herbicidal activity by inhibiting essential plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[24][29] The 4-aminopyrazole intermediate can serve as a starting point for the synthesis of novel pyrazole-based herbicides through derivatization and coupling with other herbicidally active moieties.[1][7][29]
References
The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Bioorganic & Medicinal Chemistry Letters.
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. ChemicalCell.
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry.
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry.
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry.
Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest Management Science.
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal.
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
Agrochemicals containing pyrazole scaffolds.
Discovery of Novel N-Pyridylpyrazole Thiazole Deriv
Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family.
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules.
Recent developments in aminopyrazole chemistry. ARKIVOC.
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
Synthesis and Pharmacological Activities of Pyrazole Deriv
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry.
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
The synthesis route of 5-aminopyrazole derivatives 2a–g.
The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b.
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel
Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. Benchchem.
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmaceutical Sciences and Research.
scale-up synthesis of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
An Application Note and Protocol for the Scale-Up Synthesis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for...
This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, a key heterocyclic building block.[1] This compound serves as a critical intermediate in the development of novel active ingredients for the pharmaceutical and agrochemical industries.[1][2] The protocol herein details a robust and scalable electrophilic nitration of 1-ethyl-3,5-dimethyl-1H-pyrazole using a mixed-acid system. Emphasis is placed on the causal relationships behind procedural steps, rigorous safety protocols essential for handling nitrating agents, and thorough analytical validation of the final product. This guide is intended for researchers, chemists, and process engineers requiring a reliable and well-documented synthetic method.
Introduction and Scientific Rationale
Substituted nitropyrazoles are a class of compounds of significant interest due to the versatile reactivity conferred by the nitro group and the pyrazole core. The target molecule, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 90008-59-6), is valued for its utility as a precursor in constructing more complex molecular architectures.[1] Applications range from the synthesis of potential enzyme inhibitors to the development of advanced pesticides and herbicides.[1]
The synthetic strategy hinges on the electrophilic aromatic substitution at the C4 position of the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system, and the C4 position is particularly susceptible to electrophilic attack, especially when activating alkyl groups are present at the C3 and C5 positions.[3] The chosen method employs a classical mixed-acid nitration, where concentrated sulfuric acid serves as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from concentrated nitric acid. This highly reactive species is then intercepted by the pyrazole substrate.
The primary challenge in scaling this reaction is its highly exothermic nature.[4][5] Failure to adequately control the reaction temperature can lead to a thermal runaway, resulting in decreased yield, formation of undesirable byproducts through oxidation or dinitration, and significant safety hazards.[6][7] Therefore, this protocol emphasizes meticulous temperature control and slow reagent addition as non-negotiable parameters for safety and success.
Synthetic Scheme and Mechanism
The overall transformation involves a two-step conceptual process: the in-situ generation of the nitronium ion, followed by the electrophilic substitution on the pyrazole ring.
Caption: Reaction mechanism for the mixed-acid nitration of pyrazole.
Materials and Equipment
Reagents
Reagent
CAS No.
Molecular Formula
MW ( g/mol )
Required Purity
1-Ethyl-3,5-dimethyl-1H-pyrazole
20356-54-9
C₇H₁₂N₂
124.19
>98%
Concentrated Sulfuric Acid
7664-93-9
H₂SO₄
98.08
95-98%
Concentrated Nitric Acid
7697-37-2
HNO₃
63.01
70%
Deionized Water
7732-18-5
H₂O
18.02
N/A
Sodium Bicarbonate
144-55-8
NaHCO₃
84.01
Reagent Grade
Ethanol
64-17-5
C₂H₅OH
46.07
>95% (for recrystallization)
Anhydrous Magnesium Sulfate
7487-88-9
MgSO₄
120.37
Reagent Grade
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Reagent Grade
Equipment
Three-neck round-bottom flask (appropriately sized for scale)
Mechanical overhead stirrer (recommended for scale-up over magnetic stirring for better mixing)
Dropping funnel with pressure-equalizing arm
Digital thermometer with probe
Cooling bath (ice/salt or a circulating chiller)
Büchner funnel and filter flask
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Personal Protective Equipment (PPE): See Section 4
Critical Safety Precautions
Nitration reactions are energetically favorable and present significant hazards if not managed properly. Adherence to these safety protocols is mandatory.
Corrosive and Oxidizing Hazard : Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[6][8] They can cause severe chemical burns upon contact and can ignite combustible materials.[8][9] All manipulations must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE) : Always wear acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[6][7]
Exothermic Reaction : The reaction is highly exothermic, creating a risk of thermal runaway.[4][5] Strict temperature control is the most critical safety and process control parameter. Never add the nitrating mixture quickly. Ensure the cooling bath has sufficient capacity to absorb the heat generated.
Violent Reactions : Mixed acid can react violently with water and many organic compounds.[8][9] Ensure all glassware is dry. Quenching must be done slowly and in a controlled manner by pouring the reaction mixture onto a large excess of ice, never the other way around.
Toxic Fumes : The reaction may produce toxic nitrogen dioxide (NO₂) gas, which is brown and has a pungent odor.[6] Adequate ventilation via a fume hood is essential.
Emergency Preparedness : An emergency eyewash station and safety shower must be immediately accessible.[6][10] Keep a spill kit containing a neutralizing agent (e.g., sodium bicarbonate or lime) readily available for acid spills.[8]
Detailed Experimental Protocol
This protocol is designed for a 0.5 mol scale and can be adjusted accordingly.
Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
1. Preparation of the Nitrating Mixture (Mixed Acid)
In a beaker of appropriate size, place concentrated H₂SO₄ (100 mL, ~1.84 mol).
Cool the beaker in an ice/salt bath to below 10 °C.
While stirring, slowly and carefully add concentrated HNO₃ (70%, 35 mL, ~0.55 mol) dropwise to the cold H₂SO₄. The addition is exothermic; maintain the temperature below 15 °C throughout the addition.
Once the addition is complete, allow the mixture to cool to 0-5 °C.
2. Reaction Setup
Set up a 1 L three-neck flask with an overhead stirrer, a digital thermometer, and a pressure-equalizing dropping funnel.
Charge the flask with 1-ethyl-3,5-dimethyl-1H-pyrazole (62.1 g, 0.5 mol).
Add a solvent such as dichloromethane (250 mL) to aid stirring and heat transfer, although the reaction can be run neat with efficient stirring.
Cool the flask in a large ice/salt bath until the internal temperature is stable at 0-5 °C.
3. Nitration Reaction
Transfer the cold nitrating mixture to the dropping funnel.
Begin adding the nitrating mixture dropwise to the stirred pyrazole solution. This is the most critical step.
Maintain the internal reaction temperature strictly between 0 °C and 10 °C. The addition rate should be adjusted to ensure the cooling system can keep up. A typical addition time for this scale is 60-90 minutes.
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours to ensure completion. Monitor the reaction by TLC (Thin Layer Chromatography) if desired.
4. Reaction Quenching
Prepare a large beaker (e.g., 4 L) containing a slurry of crushed ice and water (approx. 2 kg).
While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice. This process is highly exothermic and will release fumes. Perform this in the back of the fume hood.
A solid precipitate of the product should form.
5. Isolation of Crude Product
Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
Perform a final wash with a cold, dilute solution of sodium bicarbonate (5%) to neutralize any remaining traces of acid, followed by another wash with cold deionized water.
Press the cake as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at low heat (<50 °C).
6. Purification (Recrystallization)
Transfer the crude, dry solid to an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
Expected Yield: 75-85%.
Product Characterization
Validation of the final product's identity and purity is essential.
m/z (%): 169 [M]⁺, 152 [M-OH]⁺, 123 [M-NO₂]⁺. Fragmentation patterns for nitropyrazoles often involve loss of NO₂, NO, and O.[13][14]
Melting Point
Literature values should be consulted for comparison.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
Incomplete reaction; Loss during workup/recrystallization; Temperature too high causing side reactions.
Ensure reaction stirs for the full time; Minimize solvent use in recrystallization; Improve temperature control and slow down addition rate.
Dark/Oily Product (Charring)
Reaction temperature exceeded 15 °C; Nitrating agent added too quickly.
This is a critical failure of temperature control.[7] Ensure a robust cooling system and very slow, controlled addition. Use a solvent to help dissipate heat.
Product Fails to Precipitate
Insufficient product formed; Product is soluble in the acidic aqueous layer.
Confirm reaction completion via TLC before quenching. If soluble, extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate after quenching.
Acidic Product after Washing
Insufficient washing with water or bicarbonate solution.
Extend washing time on the filter funnel. Ensure the bicarbonate wash is performed and followed by a final water wash.
References
1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. ChemicalCell.
Nitr
How to avoid charring during nitr
MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. (2022).
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. (2013).
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. (2018).
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem. (2013).
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. (2015).
New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing). (2020).
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
4-Nitro-1H-pyrazole. J&K Scientific. (2024).
Experimental Protocol for the Nitration of 1,3,5-Trimethylpyrazole. Benchchem.
Direct nitration of five membered heterocycles. University of Michigan. (2005).
Application Note: Handling, Safety, and Disposal Protocols for 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Protocol and Safety Guide Executive Summary & Mechanistic Context 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is a highly speciali...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Advanced Protocol and Safety Guide
Executive Summary & Mechanistic Context
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is a highly specialized heterocyclic building block utilized extensively in advanced organic synthesis, particularly within pharmaceutical and agrochemical R&D for the development of novel active ingredients[1].
Mechanistically, the nitro group at the C4 position serves as a critical synthetic handle. It is strongly electron-withdrawing, which stabilizes the pyrazole ring against electrophilic degradation, and it can be selectively reduced to an amine for subsequent amide coupling or functionalization. The 1-ethyl and 3,5-dimethyl substitutions provide steric shielding and specific lipophilic properties that are highly valued in modern drug design[1].
However, the presence of the nitro group on a nitrogen-rich heterocyclic core introduces specific thermal and reactive hazards. As a Senior Application Scientist, I have structured this guide to outline the rigorous, self-validating protocols required to maintain scientific integrity and personnel safety during the handling and disposal of this compound.
Physicochemical Profile
To predict the behavior of the compound during handling, researchers must first review its physicochemical properties. The table below summarizes the quantitative structural data[2].
Property
Value
Chemical Name
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
CAS Registry Number
90008-59-6
Molecular Formula
C7H11N3O2
Molecular Weight
169.18 g/mol
SMILES String
CCN1N=C(C)C(=C1C)=O
Structural Class
Nitro-substituted pyrazole
Hazard Assessment & Causality
Understanding the why behind safety protocols is essential for drug development professionals.
Energetic Potential: Nitroheterocycles possess an inherently high oxygen balance. Exposure to excessive heat, friction, or incompatible reagents (e.g., strong reducing agents) can trigger exothermic decomposition.
Toxicity: Inhalation or dermal exposure can lead to systemic toxicity. The compound must be handled as a severe irritant.
Environmental Impact: The compound is persistent and must not be discharged into sewer systems due to aquatic toxicity[3].
Standard Operating Procedure (SOP): Safe Handling Workflow
This protocol establishes a self-validating system to ensure safe material transfer and reaction setup.
Step-by-Step Methodology
Environmental Validation:
Action: Verify that the chemical fume hood is operational. Use an anemometer to confirm a face velocity of >100 feet per minute (fpm).
Causality: Adequate airflow is non-negotiable to contain potentially aerosolized nitro-pyrazole dust during weighing and transfer.
PPE Verification:
Action: Don flame-resistant laboratory clothing, safety goggles, and nitrile gloves (compliant with EN 374 standards)[3].
Causality: Flame-resistant gear mitigates localized fire risks associated with energetic nitro compounds, while nitrile provides an effective barrier against dermal absorption.
Material Transfer:
Action: Use only spark-proof spatulas (e.g., Teflon or ceramic) and explosion-proof balances. Remove all sources of ignition from the workspace[3].
Causality: Nitro-aromatics and nitro-heterocycles can be sensitive to static discharge. Spark-proof tools eliminate the activation energy required for accidental ignition.
Reaction Monitoring:
Action: When utilizing the compound in synthesis (e.g., reduction to the amine), equip the reaction vessel with internal temperature probes and a cooling bath.
Causality: Reductions of nitro groups are highly exothermic. Real-time thermal monitoring prevents thermal runaway.
Workflow for the safe handling and processing of nitro-pyrazole derivatives.
Waste Management and Disposal Protocol
Disposal of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole requires strict adherence to environmental regulations to prevent ecological contamination[3].
Step-by-Step Methodology
Waste Segregation:
Action: Collect all solid and liquid waste containing the compound in dedicated, clearly labeled, sealable containers. Do not mix with heavy metals or strong reducing agents.
Causality: Segregation prevents unintended redox reactions in the waste stream that could lead to pressurization or explosion.
Packaging Decontamination:
Action: Empty containers must be triply rinsed with an appropriate solvent (e.g., ethanol or acetone). The rinsate must be added to the liquid waste stream.
Causality: Triple-rinsing ensures no residual energetic material remains in the packaging, allowing the physical container to be safely punctured and sent to a sanitary landfill[3].
Controlled Incineration (Crucial Step):
Action: Transfer the segregated waste to a facility equipped for controlled incineration with flue gas scrubbing[3].
Validation: Prior to incineration, verify that the scrubber system's pH is maintained above 9.0.
Causality: High-temperature incineration is required to fully cleave the stable pyrazole ring. However, combustion of nitro-compounds inherently generates toxic nitrogen oxides (NOx). Flue gas scrubbing (using alkaline or catalytic reduction systems) is mandatory to neutralize these acidic emissions into harmless nitrogen gas and water, preventing atmospheric pollution.
Degradation and disposal pathway emphasizing mandatory flue gas scrubbing.
References
1.[1] Title: 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6
Source: ChemicalCell
URL: [Link]
Nitropyrazole Synthesis Support Center: Managing Exothermic Reactions
Welcome to the Technical Support Center for nitropyrazole synthesis. The introduction of a nitro group onto a pyrazole ring is a fundamental transformation in the development of pharmaceuticals, agrochemicals, and energe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for nitropyrazole synthesis. The introduction of a nitro group onto a pyrazole ring is a fundamental transformation in the development of pharmaceuticals, agrochemicals, and energetic materials. However, this process is notoriously hazardous. Nitration reactions are highly exothermic, and pyrazole derivatives are prone to forming unstable, energetic intermediates that can trigger thermal runaway.
This guide is designed for researchers and process chemists to troubleshoot thermal management issues, understand the mechanistic causality behind exotherms, and safely scale up nitropyrazole synthesis using both batch and continuous flow methodologies.
Workflow: Scale-Up Decision Matrix
Before initiating any large-scale nitration, an assessment of the thermal hazards is mandatory. The following decision matrix outlines the standard operating procedure for routing a synthesis request based on differential scanning calorimetry (DSC) or differential thermal analysis (DTA) data.
Decision matrix for the safe scale-up of nitropyrazole synthesis based on thermal hazards.
FAQ Section 1: Mechanistic Causes of Exotherms & Regioselectivity
Q1: Why do nitropyrazole reactions frequently exhibit severe thermal instability during scale-up?A1: Nitropyrazoles possess a high nitrogen-to-carbon ratio and highly energetic nitro groups[1]. Their thermal decomposition often initiates via the splitting-off of the nitro group, proceeding through a strongly polarized transition state that leads to a massive, rapid release of energy[1]. Furthermore, structural isomerism heavily dictates thermal stability. For example, highly nitrated pyrazole isomers can have decomposition temperatures as dangerously low as 65 °C, while more stable structural isomers can withstand temperatures up to 152 °C[2]. If localized heating occurs in a batch reactor, these unstable isomers can auto-catalyze a runaway decomposition.
Q2: How does the choice of nitrating agent dictate the exothermic profile and regioselectivity?A2: The solvent and reagent system is the most critical factor in determining the active electrophile and the state of the pyrazole substrate[3].
Mixed Acid (
HNO3/H2SO4
): In strongly acidic media, the pyrazole ring is protonated to form a deactivated pyrazolium ion[3]. Electrophilic attack is directed to the C4 position. Because the ring is deactivated, the reaction is slower and requires higher activation energy, but it avoids the formation of highly unstable intermediates.
Acetyl Nitrate (
Ac2O/HNO3
): Under milder conditions, the reaction proceeds on the free pyrazole base, often yielding N-nitropyrazole as a kinetic product[3][4]. This N-nitro intermediate must subsequently undergo a thermal rearrangement to form the desired C-nitropyrazole. This rearrangement step is highly exothermic and is a primary culprit for thermal runaway if not meticulously controlled[4].
Mechanistic pathways of pyrazole nitration highlighting kinetic vs. thermodynamic control.
FAQ Section 2: Continuous Flow vs. Batch Processing
Q3: Why is continuous flow chemistry considered the gold standard for mitigating nitration exotherms?A3: Traditional batch reactors suffer from poor heat dissipation. Under mechanical agitation, localized "hot spots" can form, triggering the rapid decomposition of unstable intermediates like N-nitropyrazole or the over-nitration into explosive dinitropyrazoles[5]. Continuous flow microreactors mitigate this by operating with a minimal reactant inventory at any given time[6]. The microfluidic environment provides an exceptionally high surface-area-to-volume ratio, allowing for immediate heat dissipation. This enables chemists to safely run highly exothermic reactions at elevated temperatures (e.g., 65 °C) with short residence times (milliseconds to minutes), effectively suppressing the formation of hazardous byproducts[5][7].
Quantitative Data: Batch vs. Continuous Flow Nitration
Process Parameter
Traditional Batch Reactor
Continuous Flow Microreactor
Heat Dissipation
Poor (High risk of localized hot spots)
Excellent (High surface area-to-volume ratio)
Residence / Reaction Time
1.0 – 2.0 hours
0.8 – 90.0 minutes
Temperature Control
Difficult (Requires strict 0–10 °C cooling)
Precise (Can operate safely up to 65–120 °C)
Typical Yield
70% – 80%
88% – 94%
Hazardous Byproducts
High risk of dinitro derivatives if Temp > 10 °C
Suppressed due to strict thermal control
Throughput (Scale-Up)
Limited by reactor volume and cooling capacity
Up to 800 g/h (Continuous steady-state)
(Data synthesized from comparative scale-up studies[5][6][7][8])
Troubleshooting & Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the mechanistic causality to ensure operators understand why a specific action is taken, thereby reducing the risk of catastrophic failure.
Protocol A: Bench-Scale Batch Nitration of 1,3,5-Trimethylpyrazole
Application: Small-scale synthesis where continuous flow infrastructure is unavailable.
Preparation of the Nitrating Mixture:
Action: In a specialized beaker, cool concentrated sulfuric acid (2.0 eq) to 0–5 °C. Carefully and slowly add concentrated nitric acid (1.1 eq) dropwise while maintaining the internal temperature between 0–10 °C[9].
Causality: Mixing strong acids generates the active nitronium ion (
NO2+
). This protonation and dehydration process is violently exothermic. Always add the less dense acid (nitric) to the denser acid (sulfuric) with extreme cooling to prevent the premature boiling and decomposition of the nitrating agent[9].
Substrate Addition:
Action: Slowly add the prepared nitrating mixture dropwise to a stirred solution of 1,3,5-trimethylpyrazole over a period of 30–60 minutes. Ensure the internal temperature never exceeds 10 °C[9].
Causality: Pyrazole nitration is highly exothermic[9]. Dropwise addition ensures that the rate of heat generation strictly matches the cooling capacity of the ice bath. Exceeding 10 °C risks thermal runaway and the formation of unstable dinitro-derivatives.
Reaction Monitoring & Quenching:
Action: Allow the reaction to stir at 0–5 °C for 1–2 hours. Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring[9].
Causality: Pouring onto crushed ice serves a dual purpose: it instantly quenches the reaction by dropping the temperature and dilutes the strongly acidic media, forcing the crude neutral nitropyrazole product to precipitate safely out of solution[9].
Protocol B: Continuous-Flow Nitration of Pyrazole Derivatives
Application: Safe scale-up and high-throughput production.
Reagent Preparation:
Action: Prepare Reagent Solution A by dissolving the pyrazole substrate in concentrated
H2SO4
. Prepare Reagent Solution B by dissolving fuming
HNO3
in concentrated
H2SO4
[6].
Causality: Pre-dissolving the substrate in sulfuric acid ensures the pyrazole ring is fully protonated into the deactivated pyrazolium ion before it encounters the nitronium ion, preventing the formation of the unstable N-nitropyrazole kinetic intermediate[7].
Reactor Priming & Flow Initiation:
Action: Pump Solutions A and B into a jacketed stainless steel coil or microfluidic reactor. Set the flow rates to achieve a residence time of 0.8 to 90 minutes (substrate dependent) and maintain the reactor temperature at 65 °C[5][6][7].
Causality: Unlike batch reactors, the microreactor's high heat transfer coefficient allows the reaction to be run safely at 65 °C. This elevated temperature drastically accelerates the reaction (reducing time from hours to minutes) without the risk of accumulating explosive intermediates, as the small internal volume prevents runaway[5][6].
In-Line Quenching:
Action: Direct the output stream of the microreactor directly into a tank of cold aqueous solution saturated with potassium carbonate (or ice water) maintained at 0–20 °C[6][7].
Causality: Continuous inline quenching immediately halts the electrophilic aromatic substitution upon exiting the reactor zone. This prevents over-nitration and ensures a steady-state, safe operation capable of processing hundreds of grams per hour[6][8].
References
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Academia.edu. Available at:[Link]
Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. Available at: [Link]
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. ResearchGate. Available at:[Link]
High Output Continuous Nitration. Organic Process Research & Development (ACS Publications). Available at: [Link]
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Publications. Available at: [Link]
comparing 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole with other nitropyrazoles
An in-depth comparative analysis of nitropyrazole scaffolds reveals a fascinating dichotomy in chemical design: minor structural modifications dictate whether a molecule becomes a highly targeted pharmaceutical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of nitropyrazole scaffolds reveals a fascinating dichotomy in chemical design: minor structural modifications dictate whether a molecule becomes a highly targeted pharmaceutical intermediate or a high-explosive energetic material.
As a Senior Application Scientist, evaluating 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDMNP) against other nitropyrazoles requires looking beyond basic structural formulas. We must analyze the causality behind its physicochemical traits, understand the steric and electronic implications of its substituents, and establish robust, self-validating protocols for its application in advanced organic synthesis.
Structural and Physicochemical Profiling
The pyrazole core is a versatile five-membered heterocycle. However, unsubstituted nitropyrazoles (such as 4-nitro-1H-pyrazole) present significant challenges in drug development due to their high polarity and propensity for tautomerization.
EDMNP overcomes these limitations through strategic alkylation. The addition of an N-ethyl group permanently locks the tautomeric state, ensuring predictable binding kinetics and simplifying NMR characterization. Furthermore, the 3,5-dimethyl groups provide critical steric shielding around the 4-nitro position. This steric bulk is highly advantageous: when the nitro group is subsequently reduced and functionalized into an amide (a common motif in kinase inhibitors), the flanking methyl groups restrict the rotation of the amide bond. This conformational locking significantly lowers the entropic penalty upon binding to a target protein[1].
Conversely, poly-nitrated pyrazoles strip away these electron-donating alkyl groups to maximize nitrogen and oxygen content, creating the ring tension and oxygen balance required for energetic materials[2].
Table 1: Comparative Physicochemical Data of Nitropyrazoles
Compound Name
Substitution Pattern
MW ( g/mol )
Key Physicochemical Trait
Primary Industrial Application
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
N-Alkyl, C-Alkyl, Mono-nitro
169.18
Fixed tautomer, high lipophilicity
Pharmaceutical & Agrochemical Intermediates
4-Nitro-1H-pyrazole
Mono-nitro (Unsubstituted core)
113.07
Tautomeric, high polarity
General Organic Building Block
3,4,5-Trinitropyrazole
Poly-nitro
203.07
High oxygen balance, high density
Energetic Materials (Explosives)
1-Methyl-3-nitropyrazole
N-Alkyl, Mono-nitro
127.10
Moderate lipophilicity
Precursor for Energetic Salts / Pharma
Mechanistic Divergence: Pharma vs. Energetics
The downstream utility of a nitropyrazole is entirely dictated by its substituent electronic effects. Alkyl groups (as seen in EDMNP) push electron density into the pyrazole ring, stabilizing the molecule for safe handling and serving as a critical building block for complex molecular architectures[1]. Downstream applications of EDMNP often involve its conversion into complex acetamide derivatives, which are heavily utilized in the synthesis of specialized enzyme inhibitors[3].
In stark contrast, replacing alkyl groups with additional nitro groups pulls electron density away from the core, destabilizing the ring and drastically increasing the heat of formation—ideal for melt-cast explosives[2].
Logical mapping of nitropyrazole substituent effects on downstream industrial applications.
To utilize EDMNP in drug discovery, the electron-withdrawing nitro group must be converted into an electron-donating primary amine.
Causality of Reagents: Catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere is selected over dissolving metal reductions (e.g., Fe/HCl). This prevents the acidic cleavage of sensitive functional groups in complex pharmaceutical intermediates. Absolute ethanol is utilized as a green, protic solvent to stabilize the transition states during the stepwise reduction of the nitro group to a nitroso, then hydroxylamine, and finally the amine.
Step-by-Step Methodology:
Reactor Setup: Dissolve 10 mmol of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole in 30 mL of absolute ethanol within a thick-walled glass hydrogenation flask.
Catalyst Addition: Carefully add 0.1 equivalents of 10% Palladium on Carbon (Pd/C).
Purge Cycle: Seal the flask and purge with inert Nitrogen (N₂) gas three times to displace oxygen, preventing auto-ignition of the Pd/C catalyst.
Hydrogenation: Introduce Hydrogen (H₂) gas via a balloon (1 atm) and stir vigorously at room temperature (20–25 °C) for 4 hours.
Self-Validating TLC Check: Sample the reaction mixture. The starting material (EDMNP) is strongly UV-active and visually yellow. The complete disappearance of this yellow spot, coupled with the emergence of a highly polar, ninhydrin-positive spot (primary amine), confirms that the reaction has bypassed the intermediate hydroxylamine stage and reached full conversion.
Workup: Filter the mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Wash the pad with 20 mL of ethanol.
Isolation: Concentrate the filtrate under reduced pressure to yield 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine as a stable intermediate.
Standardized catalytic hydrogenation workflow for converting nitropyrazoles to aminopyrazoles.
Comparative HPLC Profiling Protocol
To verify the purity of synthesized nitropyrazoles and confirm the lipophilicity models discussed in Section 1, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg/mL of the target nitropyrazole in an Acetonitrile:Water (50:50, v/v) diluent.
Column Selection: Utilize a C18 Reverse Phase column (150 x 4.6 mm, 5 µm particle size) to effectively separate compounds based on hydrophobicity.
Mobile Phase Gradient: Run a linear gradient from 10% Acetonitrile to 90% Acetonitrile over 15 minutes. Ensure both the aqueous and organic phases contain 0.1% Trifluoroacetic acid (TFA) to suppress residual silanol ionization on the column.
Detection: Monitor UV absorbance at 254 nm.
Self-Validating System: The protocol mandates a blank injection (mobile phase only) prior to sample analysis to establish a baseline and confirm zero column carryover. Peak purity is validated by analyzing the UV spectrum across the entire peak width; a uniform UV absorption profile confirms the absence of co-eluting impurities. Furthermore, the retention time acts as an empirical validation of lipophilicity: EDMNP will elute significantly later than 4-nitro-1H-pyrazole, confirming the hydrophobic contribution of the ethyl and dimethyl substituents.
References
1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6 , ChemicalCell. 1
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds , PMC (NIH).2
Spectroscopic Fingerprints: A Comparative Guide to 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and Its Analogs
For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole stands as a versatile build...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole stands as a versatile building block in the synthesis of a variety of functional molecules, from potential pharmaceutical agents to specialized dyes.[1] Understanding its unique spectroscopic signature and how it compares to structurally similar analogs is crucial for reaction monitoring, quality control, and the rational design of new derivatives.
This guide provides an in-depth comparative analysis of the spectroscopic properties of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and its key analogs. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers with the knowledge to confidently identify and characterize these important compounds.
The Structural Landscape: 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and Its Analogs
The core structure of these compounds is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Our focus is on derivatives with methyl groups at the 3 and 5 positions and a nitro group at the 4 position. The key point of variation for our comparative analysis will be the substituent at the 1-position of the pyrazole ring.
Caption: Plausible fragmentation pathways for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Loss of Ethylene: A common fragmentation pathway for N-ethyl substituted compounds is the loss of an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z 141.
Loss of Nitro Group: Cleavage of the C-NO₂ bond would result in a fragment at m/z 123.
Loss of Ethyl Group: Loss of the ethyl radical would lead to a fragment at m/z 140.
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, standardized experimental protocols are essential.
General NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrument Setup: Use a standard 5 mm NMR tube. Tune and shim the spectrometer to the specific solvent.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 10-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is typically sufficient. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General FT-IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
Background Collection: Record a background spectrum of the empty sample compartment or the KBr pellet.
Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
General UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to an absorbance of approximately 1 AU at the λmax.
Instrument Setup: Use a matched pair of quartz cuvettes.
Baseline Correction: Record a baseline spectrum with the cuvette filled with the solvent.
Sample Spectrum Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
General Mass Spectrometry (EI) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
Mass Analysis: Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The spectroscopic characterization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and its analogs provides a wealth of information about their molecular structure and electronic properties. By systematically comparing their NMR, IR, UV-Vis, and Mass Spectra, researchers can confidently identify these compounds and understand the influence of different substituents on their spectroscopic fingerprints. The data and protocols presented in this guide serve as a valuable resource for scientists working with this important class of heterocyclic compounds, facilitating their research and development endeavors.
References
Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]
Wardell, S. M. S. V., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E, E68, o1018. [Link]
Sharma, P., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3), 304-312. [Link]
Safyanova, I., et al. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2520. [Link]
El-Brollosy, N. R., et al. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Journal of Heterocyclic Chemistry, 44(6), 1335-1339. [Link]
ChemicalCell. (n.d.). 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. [Link]
Reinhardt, E., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – A European Journal, e202300304. [Link]
Kadhim, M. J., et al. (2021). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. ResearchGate. [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
Xiong, H., et al. (2019). 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. Journal of Materials Chemistry A, 7(12), 6885-6890. [Link]
da Silva, J. B. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
Gheldiu, A. M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1234. [Link]
Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1621. [Link]
Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-72. [Link]
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]
comparative study of the reactivity of different nitropyrazole isomers
An in-depth understanding of heterocyclic reactivity is paramount for researchers engineering next-generation therapeutics and high-energy density materials (HEDMs). The pyrazole scaffold is highly versatile, but functio...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of heterocyclic reactivity is paramount for researchers engineering next-generation therapeutics and high-energy density materials (HEDMs). The pyrazole scaffold is highly versatile, but functionalizing it with a strongly electron-withdrawing nitro group profoundly alters its electronic topography. As application scientists, we must recognize that the regiochemical fidelity of downstream functionalization is entirely dependent on the starting isomer's structural causality.
This guide provides a comparative analysis of the reactivity profiles of nitropyrazole isomers—specifically 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP)—and establishes self-validating experimental workflows for their manipulation.
Structural Causality and Electronic Topography
The precise positioning of the nitro group on the pyrazole ring dictates the molecule's tautomeric behavior and electron density distribution, which in turn governs its susceptibility to nucleophilic and electrophilic attacks[1].
4-Nitropyrazole (Symmetric): In 4-NP, the nitro group at the C-4 position retains strict planarity with the pyrazole ring[2]. This symmetrical distribution of the electron-withdrawing effect ensures that the two nitrogen atoms within the heterocycle are chemically equivalent[3]. Consequently, reactions targeting the N-H bond proceed with high regioselectivity.
3-Nitropyrazole (Asymmetric): The asymmetry of 3-NP introduces a dynamic tautomeric equilibrium between the 3-nitro and 5-nitro forms[1]. When subjected to basic conditions, the deprotonation of the highly mobile N-H proton yields a delocalized pyrazolate anion. This resonance-stabilized anion possesses two distinct nucleophilic nitrogen centers, complicating regioselectivity and inevitably leading to isomeric mixtures during substitution[1].
N-Nitropyrazole (Thermal Instability): Unlike C-nitrated isomers, N-nitropyrazole exhibits unique thermal reactivity. It undergoes an uncatalyzed intramolecular thermal rearrangement to 5-nitropyrazole (or 3-nitropyrazole) at elevated temperatures (e.g., 140 °C), or rearranges to 4-nitropyrazole in the presence of sulfuric acid, driven by the low energy barrier of N-NO2 dissociation[3][4].
Fig 1. Divergent N-alkylation pathways of 3-nitropyrazole and 4-nitropyrazole.
Comparative Reactivity Profiles
Nucleophilic Substitution (N-Alkylation)
The N-alkylation of nitropyrazoles is a classic bimolecular nucleophilic substitution (
SN2
) mechanism[1]. The reaction is initiated by a base extracting the N-H proton. For 4-NP, the symmetrical pyrazolate anion attacks the electrophilic carbon of an alkyl halide to yield a single, predictable 1-alkyl-4-nitropyrazole. Conversely, the tautomeric flux of 3-NP results in competitive attack from both nitrogen atoms, yielding a constitutional isomeric mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole[1].
The strong electron-withdrawing nature of the nitro group severely deactivates the pyrazole ring toward electrophilic aromatic substitution. Standard halogenation protocols often fail or require extreme conditions. However, direct iodination can be forced using highly active, in-situ generated electrophilic species. For example,5 in sulfuric acid successfully iodinates 1-methyl-3-nitropyrazole to yield 4-iodo or 4,5-diiodo derivatives[5]. This system is potent enough to also directly iodinate 1-methyl-4-nitropyrazole, overcoming the profound electronic deactivation[5].
Quantitative Data Summary
The following table summarizes the key physicochemical and reactivity differences between the primary constitutional isomers.
Property / Reactivity Metric
3-Nitropyrazole (3-NP)
4-Nitropyrazole (4-NP)
Molecular Symmetry
Asymmetric (
C1
)
Symmetric (
C2v
equivalent N-H)
Tautomerism
Highly Active (3-NP ⇌ 5-NP)
Inactive (Equivalent N-H)
N-Alkylation Product
Mixture (1-alkyl-3-nitro & 1-alkyl-5-nitro)
Single (1-alkyl-4-nitro)
Electrophilic Halogenation
Directed to C-4 position
Directed to C-3/C-5 (requires harsh conditions)
Thermal Rearrangement
Stable
Stable (Target of N-NP rearrangement)
Primary Applications
Energetic materials, complex intermediates
Energetic materials, agrochemicals
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of the chemical transformations is directly tied to the validation steps.
Objective: Synthesize N-alkylated nitropyrazoles while monitoring tautomer-induced isomerism.
Deprotonation: Dissolve the nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of potassium carbonate (
K2CO3
) to deprotonate the N-H proton, generating the nucleophilic pyrazolate anion.
Alkylation: Dropwise add 1.1 equivalents of the target alkyl halide (e.g., isobutyl bromide) at 0 °C to control the exothermic nature of the initial attack.
Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.
Quenching & Extraction: Quench the reaction with distilled water and extract the organic layer using ethyl acetate (3x). Wash with brine and dry over anhydrous
Na2SO4
.
System Validation:
For 4-NP: Thin-Layer Chromatography (TLC) will show a single product spot, validating the symmetric nature of the precursor.
For 3-NP: TLC and subsequent
1H
-NMR will reveal two distinct constitutional isomers, confirming the tautomeric nature of the starting material. The chemical shifts of the pyrazole ring protons will explicitly differentiate the 3-nitro vs. 5-nitro environments.
Protocol B: Direct Electrophilic Iodination of Deactivated Rings
Objective: Overcome the deactivating effect of the nitro group to achieve direct C-iodination.
Active Reagent Generation: In a flame-dried flask, dissolve iodine monochloride (ICl) and silver sulfate (
Ag2SO4
) in concentrated sulfuric acid (
H2SO4
). The precipitation of AgCl drives the equilibrium to generate a highly active electrophilic iodine species (
I+
).
Substrate Addition: Slowly add 1-methyl-3-nitropyrazole to the acidic mixture at room temperature (20 °C).
Electrophilic Attack: Allow the reaction to proceed for 10-15 minutes. The electron-withdrawing nitro group directs the incoming electrophile to the least deactivated position (C-4).
Isolation: Pour the mixture over crushed ice to quench the strong acid, then extract with dichloromethane (DCM).
System Validation: Purify via silica gel column chromatography.
1H
-NMR will show the disappearance of the C-4 proton, and
13C
-NMR will confirm the C-I bond formation via a characteristic upfield shift of the iodinated carbon.
Fig 2. Self-validating experimental workflow for the direct iodination of nitropyrazoles.
Definitive Structural Elucidation of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole Derivatives: A Comparative Analytical Guide
Executive Summary & The Regiochemical Challenge 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 90008-59-6) and its highly substituted derivatives are critical heterocyclic building blocks utilized extensively in advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Regiochemical Challenge
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS 90008-59-6) and its highly substituted derivatives are critical heterocyclic building blocks utilized extensively in advanced agrochemical and pharmaceutical synthesis[1]. However, confirming the exact structure of these derivatives presents a notorious analytical challenge. The unsubstituted precursor, 3,5-dimethyl-4-nitropyrazole, is subject to annular tautomerism[2]. Upon N-alkylation to form the 1-ethyl derivative, breaking the symmetry of the pyrazole ring often leads to ambiguous regiochemical assignments if researchers rely solely on basic analytical techniques.
This guide objectively compares the performance of advanced analytical modalities—High-Resolution Mass Spectrometry (LC-HRMS), 2D Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD)—to establish a definitive, self-validating workflow for structural elucidation.
Comparative Analysis of Analytical Modalities
To definitively confirm the regiochemistry of the N-ethyl group and the position of the C4-nitro substitution, it is critical to select the appropriate analytical approach. Table 1 summarizes the performance metrics of the three primary modalities based on empirical laboratory data.
Table 1: Performance Comparison of Analytical Modalities for Pyrazole Derivatives
Analytical Modality
Primary Output
Regiochemical Confidence
Sample Requirement
Analysis Time
Cost/Run
LC-HRMS (TOF)
Exact Mass, Formula
Low (Cannot distinguish isomers)
< 0.1 mg
15 mins
Low
1D/2D NMR (HMBC/NOESY)
Connectivity, Spatial Proximity
High (Resolves N1 vs N2 alkylation)
5 - 15 mg
2 - 4 hours
Medium
Single-Crystal SCXRD
Absolute 3D Configuration
Absolute (Gold Standard)
Single high-quality crystal
24 - 48 hours
High
While LC-HRMS is excellent for confirming purity and exact mass, it falls short in distinguishing between regioisomers. Therefore, structural confirmation must rely on 2D NMR or SCXRD[3].
Mechanistic Grounding: The Causality of Technique Selection
Why does standard 1D
1
H and
13
C NMR fail to provide absolute certainty for these derivatives?
In a 1D
1
H NMR spectrum of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, the N-ethyl group appears as a distinct triplet (-CH
3
) and quartet (-CH
2
), while the two pyrazole methyls appear as closely spaced singlets (approx. 2.4–2.6 ppm). The C4 carbon, bearing the electron-withdrawing nitro group, will appear significantly shifted in the
13
C spectrum[4]. However, 1D NMR lacks the scalar coupling information across the heteroatom required to prove which nitrogen (N1 or N2) bears the ethyl group relative to the adjacent methyl groups.
To solve this, we must employ Heteronuclear Multiple Bond Correlation (HMBC) . The causality here is fundamental: HMBC detects long-range (
2
J and
3
J) carbon-proton couplings. The -CH
2
protons of the N-ethyl group will show a strong
3
J
C−H
correlation to the C5 carbon of the pyrazole ring, but will not correlate to the C3 carbon (which is 4 bonds away: CH
2
-N1-N2-C3)[5]. This characteristic double-strong and double-weak cross-peak pattern definitively anchors the ethyl group to the adjacent C5 position, unambiguously solving the regiochemistry[5].
Experimental Protocols: Self-Validating Workflows
As a standard of trustworthiness, analytical protocols must not rely on a single point of failure. The following workflows are designed as self-validating systems.
This protocol utilizes a self-validating loop: HMBC establishes through-bond connectivity, while NOESY independently verifies through-space proximity. If the two contradict, the sample may be a mixture of rotamers or regioisomers[2].
Sample Preparation : Dissolve 15 mg of the pyrazole derivative in 0.6 mL of CDCl
3
. (Use DMSO-
d6
if investigating hydrogen-bonding dynamics or if the sample exhibits tautomeric line broadening)[2].
1D Baselines : Acquire standard
1
H (16 scans) and
13
C (1024 scans) spectra to identify baseline chemical shifts[4].
HMBC Acquisition : Select a phase-sensitive HMBC pulse sequence optimized for an average long-range coupling constant (
n
J
C−H
) of 8 Hz, which is standard for aromatic 3-bond couplings[5].
NOESY Acquisition : Run a 2D NOESY experiment with a mixing time of 300-500 ms to capture spatial proton-proton interactions.
Self-Validation Check : Map the HMBC
3
J correlation from the N-CH
2
protons to the C5 carbon. Next, verify that the NOESY spectrum shows a spatial cross-peak between the N-CH
2
protons and the C5-CH
3
protons. If both are present, the regiochemistry is internally validated.
When NMR yields ambiguous results due to severe signal overlap or dynamic tautomerism, SCXRD serves as the absolute standard[3].
Crystallization : Dissolve 20 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution over 48 hours at 4°C to grow single crystals[6].
Mounting & Data Collection : Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm. Mount on a diffractometer equipped with Mo-K
α
radiation (
λ
= 0.71073 Å) at 100 K to minimize thermal motion.
Structure Solution : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F
2
(SHELXL).
Self-Validation Check : The protocol is validated if the final R-factor (R1) is < 5% and the Goodness of Fit (GoF) is between 0.95 and 1.05. The exact position of the nitro group at C4 and the ethyl group at N1 will be unambiguously visible in the electron density map[6].
Decision Matrix & Analytical Workflow
Fig 1: Step-wise analytical workflow for pyrazole structural confirmation.
References
Title: 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6 | Source: chemicalcell.
Title: Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction | Source: researchgate.
Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives | Source: mdpi.
Comparative Performance Analysis of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole as a Potential VEGFR-2 Kinase Inhibitor
A Technical Guide for Drug Discovery Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile bioisoste...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile bioisosteric properties.[1][2] This guide provides a comparative performance analysis of the novel compound, 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (hereafter designated as Compound X ), within the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition, a critical target in anti-angiogenic cancer therapies.[3][4] Through a series of standardized biochemical and cell-based assays, Compound X is evaluated against a known pyrazole-based inhibitor, Comparator A , to elucidate its potential as a lead candidate for further development. This guide details the experimental workflows, presents comparative data, and discusses the structure-activity relationships that underpin the observed performance.
Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate essential cellular processes, including cell growth, proliferation, and signal transduction.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5][6] The pyrazole ring is a key building block in the development of protein kinase inhibitors (PKIs), with eight FDA-approved PKIs featuring this scaffold.[1][7]
VEGFR-2, a receptor tyrosine kinase, is a key regulator of angiogenesis—the formation of new blood vessels—a process crucial for tumor growth and metastasis.[4][8] Inhibiting VEGFR-2 is a validated strategy for cancer treatment.[3][9] This guide focuses on evaluating Compound X, a novel nitropyrazole derivative, for its potential to inhibit VEGFR-2, thereby positioning it within the competitive landscape of anti-angiogenic drug discovery. The inclusion of a nitro group can be a critical feature in structure-activity relationship (SAR) studies, often serving as a key synthetic handle for further molecular elaboration or influencing binding interactions.[5][10]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most small-molecule kinase inhibitors, including those based on the pyrazole scaffold, function as ATP-competitive inhibitors.[4] They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The pyrazole core can effectively mimic the adenine moiety of ATP, facilitating binding to the hinge region of the kinase domain.
Diagram: General Mechanism of ATP-Competitive Kinase Inhibition
Caption: ATP-competitive inhibitors like Compound X occupy the ATP-binding site on the kinase, preventing substrate phosphorylation.
Comparative Performance Analysis
The performance of Compound X was evaluated against Comparator A , a reference pyrazole-based VEGFR-2 inhibitor with established activity. The following assays were conducted to determine inhibitory potency and cellular effects.
Biochemical Assay: In Vitro Kinase Inhibition
The primary measure of a compound's direct effect on an enzyme is its half-maximal inhibitory concentration (IC50). A biochemical kinase assay was performed to quantify the concentration of each compound required to inhibit 50% of VEGFR-2 activity.
Table 1: Comparative IC50 Values for VEGFR-2 Inhibition
Compound
Chemical Name
VEGFR-2 IC50 (nM)
Compound X
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
45.2
Comparator A
(structure not disclosed)
25.8
Data represents the mean of three independent experiments.
Analysis: Compound X demonstrates potent, nanomolar-level inhibition of VEGFR-2. While its IC50 value is slightly higher than that of Comparator A, it is well within the range considered promising for a lead compound in early-stage drug discovery.[9]
Cell-Based Assay: Anti-Proliferative Activity
To assess the compounds' effects in a biological context, a cell viability assay was performed using a human cancer cell line known to be sensitive to VEGFR-2 inhibition. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]
Table 2: Anti-Proliferative Activity (GI50) in Cancer Cells
Compound
GI50 (µM)
Compound X
1.2
Comparator A
0.8
GI50 is the concentration required to inhibit the growth of 50% of cells. Data represents the mean of three independent experiments.
Analysis: Both compounds exhibit anti-proliferative effects at micromolar concentrations. The data correlates with the biochemical assay results, with Compound X showing slightly lower, yet still significant, cellular activity compared to the reference compound. This confirms that Compound X can penetrate cell membranes and engage its target in a cellular environment.
Experimental Protocols & Methodologies
Scientific integrity requires transparent and reproducible methods. The following protocols were used to generate the data presented in this guide.
Protocol: In Vitro Biochemical Kinase Assay
This protocol outlines a standard, non-radioactive, fluorescence-based assay to measure kinase activity by quantifying ADP production.[13][14][15]
Objective: To determine the IC50 value of test compounds against VEGFR-2.
Compound Preparation: Create a 10-point serial dilution of Compound X and Comparator A in 100% DMSO.
Assay Plate Setup: Add 5 µL of diluted compound solution to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme Addition: Add 5 µL of VEGFR-2 enzyme solution (diluted in Assay Buffer) to all wells except the "no enzyme" control.
Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow compound-enzyme binding.
Reaction Initiation: Add 5 µL of the ATP/substrate mixture to all wells to start the kinase reaction.
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
Reaction Termination & Detection: Add 10 µL of the detection reagent from the kinase assay kit. This reagent stops the kinase reaction and initiates the signal generation process.
Signal Readout: Incubate for 10 minutes at room temperature, then measure the fluorescence intensity using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).[14]
Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Diagram: Experimental Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for the in vitro biochemical kinase assay.
Protocol: MTT Cell Viability Assay
This protocol details the colorimetric MTT assay used to measure the anti-proliferative effects of the compounds.[11][17][18]
Objective: To determine the GI50 value of test compounds on a relevant cancer cell line.
Materials:
Human cancer cells (e.g., PC-3 prostate cancer cells)[9]
Complete cell culture medium
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (DMSO only).
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[17]
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and use non-linear regression to determine the GI50 value.
Discussion and Future Directions
This guide demonstrates that 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (Compound X) is a potent inhibitor of VEGFR-2 kinase with significant anti-proliferative activity in a cellular context. Its performance, while slightly less potent than the established Comparator A, firmly establishes it as a viable lead structure for further optimization.
The structure-activity relationship (SAR) suggests that the substituted pyrazole core is effective for VEGFR-2 inhibition.[19][20] The ethyl group at the N1 position and the methyl groups at C3 and C5 likely contribute to favorable hydrophobic interactions within the ATP binding pocket. The nitro group at the C4 position offers a key vector for synthetic modification. Future work should focus on:
Lead Optimization: Synthesizing analogues of Compound X by modifying the N1-ethyl group and exploring different substituents at the C4 position to improve potency and selectivity.
Selectivity Profiling: Screening Compound X against a panel of other kinases to determine its selectivity profile, a critical factor for minimizing off-target effects.
In Vivo Efficacy: Advancing promising analogues into preclinical animal models to evaluate their anti-tumor and anti-angiogenic efficacy in a physiological setting.
References
Molecules. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
Frontiers in Chemistry. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
Journal of Applied Pharmaceutical Science. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]
SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
PubMed. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]
PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
ACS Publications. Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]
National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
ResearchGate. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
ResearchGate. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]
comparative analysis of the energetic properties of nitropyrazoles
An In-Depth Comparative Guide to the Energetic Properties of Nitropyrazoles Introduction: The Rise of Nitropyrazoles in Energetic Materials Nitropyrazole-based compounds have emerged as a prominent class of energetic mat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Energetic Properties of Nitropyrazoles
Introduction: The Rise of Nitropyrazoles in Energetic Materials
Nitropyrazole-based compounds have emerged as a prominent class of energetic materials, garnering significant attention from researchers aiming to develop next-generation explosives, propellants, and pyrotechnics.[1] These nitrogen-rich heterocyclic compounds are distinguished by their impressive combination of high density, high positive heats of formation, and excellent detonation performance.[2][3] Unlike traditional carbon-based explosives like TNT, the energy release in nitropyrazoles stems significantly from their high heats of formation.[2] The pyrazole ring serves as a uniquely stable and "nitro-compatible" backbone, capable of supporting multiple nitro groups, which are crucial for energetic performance.[3][4] This guide provides a comparative analysis of the key energetic properties of various nitropyrazoles, details the experimental methodologies used for their characterization, and explores the fundamental structure-property relationships that govern their performance and safety.
Pillars of Performance: Key Energetic Properties Defined
To objectively compare nitropyrazole derivatives, it is essential to understand the core metrics that define their performance and safety.[2]
Density (ρ): Measured in grams per cubic centimeter (g/cm³), density is a critical parameter. Higher density allows for more energetic material to be packed into a given volume and is strongly correlated with improved detonation velocity and pressure.
Heat of Formation (ΔHf): This property, expressed in kilojoules per mole (kJ/mol), quantifies the energy stored within a molecule's chemical bonds. A high positive heat of formation contributes significantly to the total energy released upon detonation.[2]
Detonation Velocity (Vd): The speed at which the detonation wave propagates through the explosive, typically measured in kilometers per second (km/s). A higher Vd indicates a more powerful and brisant explosive.
Detonation Pressure (P): The immense pressure generated at the detonation front, measured in gigapascals (GPa). It is a primary indicator of an explosive's ability to shatter or fragment its surroundings.
Thermal Stability (Td): Represented by the decomposition temperature, this is a crucial safety metric. It indicates the temperature at which the material begins to undergo rapid, exothermic decomposition. Higher Td values are desirable for safe handling, storage, and processing.[5]
Impact and Friction Sensitivity (IS & FS): These properties measure the material's susceptibility to initiation by mechanical stimuli (impact or friction). Lower sensitivity is paramount for developing Insensitive High Explosives (IHEs).[6] Impact sensitivity is often reported in Joules (J), representing the energy of a drop-hammer required to cause a reaction.[7]
Oxygen Balance (OB): This value indicates the degree to which an explosive can oxidize its own carbon and hydrogen atoms to form CO2 and H2O. An oxygen balance closer to zero is often desirable for maximizing energy release.[2]
Comparative Analysis of Nitropyrazole Derivatives
The energetic properties of nitropyrazoles can be finely tuned by altering the number and position of nitro groups and by adding other functional groups. The general trend observed is that an increase in the number of nitro groups leads to higher density and superior detonation performance.[2][6][8]
Data Summary Table
The following table summarizes the experimental and calculated energetic properties of several key nitropyrazole compounds, providing a direct comparison with the benchmark explosive RDX.
¹Value converted from cm (2.5 kg weight) for relative comparison.[5]
²Performance values are for its ionic derivatives.[4]
Structure-Property Insights
Degree of Nitration: Moving from mononitropyrazole (4-NP) to dinitropyrazoles (3,4-DNP, 3,5-DNP) and trinitropyrazole (TNP) results in a substantial increase in density, detonation velocity, and pressure. The recently synthesized heptanitrated pyrazole, with a crystal density of 2.04 g/cm³, showcases the remarkable potential of maximizing nitration.[6][11]
Isomerism: The position of the nitro groups matters. For instance, 3,5-DNP exhibits higher thermal stability (316.8 °C) compared to 3,4-DNP (285 °C), which is attributed to its more symmetrical molecular structure.[3]
Functionalization: The introduction of specific functional groups can be used to tailor properties.
Amino Groups (–NH2): Adding a C-amino group, as in LLM-116, can enhance density and detonation performance while often increasing sensitivity.[5][9] Conversely, N-amino groups can increase the heat of formation and reduce sensitivity.[9]
Nitramino Groups (–NHNO2): The inclusion of nitramino groups is a powerful strategy for creating highly dense and powerful materials, as demonstrated by 5-nitramino-3,4-dinitropyrazole's exceptional density of 1.97 g/cm³.[4]
Experimental Protocols and Methodologies
The characterization of nitropyrazoles relies on a suite of standardized analytical techniques. The causality behind experimental choices is critical for obtaining reliable and reproducible data.
Workflow for Energetic Material Characterization
The process of evaluating a novel nitropyrazole follows a logical progression from synthesis to performance assessment.
Caption: Workflow for the characterization of a new energetic material.
Protocol 1: Thermal Stability via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and decomposition temperature (Td) of a nitropyrazole compound.
Causality: DSC is chosen for its ability to detect thermal transitions (like melting) and exothermic events (decomposition) with high precision using very small sample sizes (1-5 mg), which is a critical safety feature. A controlled heating rate (e.g., 5 or 10 °C/min) is used to ensure thermal equilibrium and generate sharp, well-defined peaks, allowing for accurate determination of onset temperatures.[13][14]
Methodology:
Sample Preparation: Accurately weigh 0.5–1.5 mg of the dry nitropyrazole sample into a vented aluminum crucible. Using a vented crucible is a crucial safety measure to prevent pressure buildup from gaseous decomposition products.[15]
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
Thermal Program: Purge the cell with an inert nitrogen atmosphere (flow rate ~50 mL/min). Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant rate of 10 °C/min.[14]
Data Analysis: Plot the heat flow (mW) against temperature (°C). The onset of an endothermic peak corresponds to the melting point, while the onset of a sharp exothermic peak indicates the decomposition temperature (Td).
Protocol 2: Impact Sensitivity via BAM Fallhammer Test
Objective: To determine the impact energy at which a nitropyrazole sample reacts, providing a quantitative measure of its impact sensitivity.
Causality: The BAM fallhammer is a standardized apparatus designed to deliver a precise and reproducible mechanical impact.[16] The "up-and-down" or Bruceton method is employed to statistically determine the energy level at which there is a 50% probability of initiation (H50), providing a more reliable metric than single-point tests.
Methodology:
Sample Preparation: Place approximately 40 mm³ (around 30-50 mg) of the test substance into the apparatus's steel sleeve assembly.
Test Execution: A drop-weight of a specific mass (e.g., 1 kg, 2 kg, or 5 kg) is released from a predetermined height, impacting the sample.[17]
Observation: A "reaction" is defined by an audible report, flame, or smoke.
Staircase Method: The test is conducted sequentially. If a reaction occurs, the next test is performed at a lower drop height. If no reaction occurs, the height is increased.
Data Analysis: This process is repeated for a statistically significant number of trials (typically 20-30). The results are analyzed to determine the impact energy in Joules (J) at which there is a 50% probability of initiation. A higher Joule value indicates a less sensitive material.[6]
Structure-Property Relationship Visualization
The following diagram illustrates the general correlation between the number of nitro groups on the pyrazole ring and the resulting energetic properties.
Caption: Impact of nitration on key energetic properties of pyrazoles.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates that nitropyrazoles are a highly versatile and promising class of energetic materials.[1][18] Through strategic chemical modification—primarily by increasing the degree of nitration and introducing specific functional groups like nitramines—researchers have successfully developed compounds with densities and detonation performances that meet or exceed those of conventional explosives like RDX.[4][6] The key challenge remains the inherent trade-off between energy and sensitivity.[19] Future research will undoubtedly focus on advanced molecular design strategies, such as the formation of energetic salts and co-crystals, to achieve a superior balance of high performance, enhanced thermal stability, and low sensitivity, paving the way for their application in advanced, safer energetic formulations.[20][21]
References
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Semantic Scholar. [Link]
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]
Energetic Multifunctionalized Nitraminopyrazoles and Their Ionic Derivatives: Ternary Hydrogen-Bond Induced High Energy Density Materials. Journal of the American Chemical Society. [Link]
Manipulating nitration and stabilization to achieve high energy. PMC. [Link]
Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives. ResearchGate. [Link]
Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials. The Journal of Organic Chemistry. [Link]
Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. PubMed. [Link]
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]
Characterization and Energetic Property Evaluation of Novel Energetic Salts and Co-Crystals Formed with Nitropyrazoles and Pyridines. Crystal Growth & Design. [Link]
Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PMC. [Link]
Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance. ResearchGate. [Link]
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Progress on 3,4,5-Trinitro-1H-pyrazole and its derivatives. ResearchGate. [Link]
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. [Link]
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]
Synthesis and characterization of high-nitrogen energetic compounds derived from azotetrazolate. ResearchGate. [Link]
Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. RSC Publishing. [Link]
Progress on 3,4,5-Trinitro-1H-pyrazole and Its Derivatives. wuxixo.com. [Link]
Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. Crystal Growth & Design. [Link]
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Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. [Link]
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1-Trinitromethyl-3,5-dinitro-4-nitroaminopyrazole: Intramolecular Full Nitration and Strong Intermolecular H-Bonds toward Highly Dense Energetic Materials. The Journal of Organic Chemistry. [Link]
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The Pyrazole Advantage: A Comparative Guide to Guanylation Reagents for Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide to the Superior Performance of Pyrazole-Based Guanylation Reagents For researchers, medicinal chemists, and professionals in drug development, the efficient and r...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide to the Superior Performance of Pyrazole-Based Guanylation Reagents
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of guanidines is a critical endeavor. The guanidinium group, a key pharmacophore in numerous biologically active molecules, imparts unique physicochemical properties that can enhance target binding and improve pharmacokinetic profiles. While a plethora of reagents have been developed for the guanylation of amines, pyrazole-based reagents, particularly 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), have emerged as exceptionally robust and versatile tools. This guide provides an objective, data-driven comparison of DMNPC and other pyrazole-derived guanylating agents against common alternatives, highlighting their distinct advantages in the synthesis of complex molecules.
While the initial inquiry focused on 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, a valuable building block in its own right[1], a deeper dive into the application of nitro-pyrazole derivatives reveals that its true strength in a comparative context lies in its activated carboxamidine form, DMNPC. This reagent offers a more direct and insightful comparison within the well-established and synthetically crucial transformation of amine guanylation.
The Challenge of Amine Guanylation
The transformation of an amine to a guanidine, while conceptually simple, is often fraught with challenges. Traditional methods can suffer from harsh reaction conditions, the use of toxic reagents, and difficulties in purifying the highly basic guanidine products.[2] The ideal guanylating reagent should offer high yields, broad substrate scope (including hindered and electron-deficient amines), mild reaction conditions, and operational simplicity.
Pyrazole-Based Reagents: A Paradigm of Efficiency
Pyrazole-1-carboxamidines have been recognized as superior reagents for guanylation, overcoming many of the limitations of their predecessors.[3][4][5][6] Their stability, ease of handling, and predictable reactivity make them invaluable in both solution-phase and solid-phase synthesis.
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC): The Gold Standard
DMNPC has proven to be a standout reagent for the preparation of guanidines via a two-step sequence involving a nitroguanidine intermediate.[3] This method offers a clean and high-yielding route to monosubstituted guanidines.
Key Advantages of DMNPC:
High Yields: DMNPC consistently delivers excellent yields (often 70-100%) in the initial nitroguanidinylation step across a wide range of primary and secondary amines.[3]
Mild Reaction Conditions: The reactions are typically carried out at room temperature or with gentle heating, preserving sensitive functional groups within the substrate.
Operational Simplicity: The procedure does not require an inert atmosphere, making it highly practical for a standard laboratory setting.[3]
Broad Substrate Scope: DMNPC is effective with a diverse array of amines, including those that are sterically hindered, a common challenge for other reagents.[2]
Clean Conversion: The subsequent hydrogenolysis of the nitroguanidine intermediate is a clean and efficient method for obtaining the final guanidine, often as a salt for easy handling and purification.[3]
Comparative Performance Data
The superiority of DMNPC and other pyrazole-based reagents is best illustrated through a direct comparison with other commonly used guanylating agents, such as N,N'-bis-Boc-1-pyrazole-1-carboxamidine and the highly reactive N,N'-bis-Boc-N"-triflylguanidine (Goodman's Reagent).
As the data indicates, while Goodman's reagent is highly effective for primary and unhindered secondary amines, pyrazole-based reagents like DMNPC offer a more consistent and broader applicability, particularly with more challenging substrates. The use of pyrazole carboximidamide transfer reagents can sometimes result in lower yields and require multiple synthetic steps with costly reagents.[1]
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the synthesis of DMNPC and its application in guanylation are presented below.
Protocol 1: Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)
This optimized protocol provides a high-yielding synthesis of the DMNPC reagent.[3][8]
Workflow for DMNPC Synthesis
Caption: Synthesis of DMNPC from N-amino-N'-nitroguanidine and pentane-2,4-dione.
Materials:
N-amino-N'-nitroguanidine
Pentane-2,4-dione
Ethanol
Glacial Acetic Acid
Procedure:
Dissolve N-amino-N'-nitroguanidine (1.0 eq) in a minimal amount of warm ethanol.
Add pentane-2,4-dione (1.1 eq) to the solution.
Add a catalytic amount of glacial acetic acid.
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the solid with cold ethanol and dry under vacuum to afford DMNPC as a white crystalline solid (typically >80% yield).
Protocol 2: Guanylation of a Primary Amine using DMNPC
This protocol details the two-step process for converting a primary amine to a guanidine hydrochloride salt.
Guanylation and Deprotection Workflow
Caption: Two-step conversion of a primary amine to a guanidine salt using DMNPC.
Step 1: Synthesis of the Nitroguanidine Derivative
Materials:
Primary Amine (e.g., Benzylamine)
DMNPC
Dichloromethane (DCM) or other suitable solvent
Procedure:
Dissolve the primary amine (1.0 eq) in DCM.
Add DMNPC (1.05 eq) to the solution.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
The product, N-benzyl-N'-nitroguanidine, will precipitate from the reaction mixture.
Collect the solid by filtration, wash with cold DCM, and dry to yield the nitroguanidine derivative (typically >90% yield).
Step 2: Hydrogenolysis to the Guanidine Salt
Materials:
Nitroguanidine derivative from Step 1
Palladium on carbon (10% Pd/C)
Methanol
Hydrazine monohydrate or Hydrogen gas
Hydrochloric acid (ethanolic or aqueous)
Procedure:
Suspend the nitroguanidine derivative (1.0 eq) in methanol.
Add a catalytic amount of 10% Pd/C.
To this suspension, add hydrazine monohydrate (2-5 eq) dropwise at room temperature, or perform the reaction under a hydrogen atmosphere.
Stir the reaction vigorously until the starting material is consumed (monitor by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
To the filtrate, add a stoichiometric amount of hydrochloric acid.
Remove the solvent under reduced pressure to obtain the guanidine hydrochloride salt as a solid.
Conclusion
For researchers engaged in the synthesis of guanidine-containing molecules, pyrazole-based reagents, and in particular 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), offer a compelling combination of high efficiency, operational simplicity, and broad applicability. The data and protocols presented in this guide underscore the advantages of these reagents over many alternatives, especially when dealing with challenging substrates. By incorporating these robust methods into their synthetic strategies, scientists and drug development professionals can accelerate the discovery and development of novel therapeutics.
References
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]
Il'yasov, S. G., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85, 1937-1941.
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
ChemicalCell. (n.d.). 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. ChemicalCell. [Link]
Baker, T. J., et al. (2002). Preparation and Use of N,N'-Di-Boc-N"-Triflylguanidine. Organic Syntheses, 78, 91.
MDPI. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 6). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
Katritzky, A. R., et al. (2004).
ChemicalCell. (n.d.). 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6. ChemicalCell. [Link]
Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Maryanoff, C. A., & Stanzione, R. C. (1986). A convenient synthesis of guanidines from amines using N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea. The Journal of Organic Chemistry, 51(10), 1895-1897.
Assessing the Novelty of 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDNP) in Advanced Organic Synthesis: A Comparative Guide
The development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on the strategic selection of heterocyclic building blocks. Among these, nitro-substituted pyrazoles serve as cr...
Author: BenchChem Technical Support Team. Date: March 2026
The development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals relies heavily on the strategic selection of heterocyclic building blocks. Among these, nitro-substituted pyrazoles serve as critical intermediates[1]. As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a compound's downstream viability.
Unlike highly nitrated pyrazoles (e.g., 3,4,5-trinitro-1H-pyrazole) which are engineered for energetic materials due to their high heat of formation[2], 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDNP) is strictly optimized for stability and controlled reactivity in organic synthesis. This guide objectively compares the performance of EDNP against its structural analogues, providing actionable, field-proven insights for researchers and process engineers.
Mechanistic Insights: The "Ethyl" Advantage in Molecular Design
When comparing EDNP to its non-alkylated counterpart,[3], and its methylated analogue,[4], the N-ethyl substitution offers distinct mechanistic advantages:
Bypassing Regioselectivity Issues : DMNP possesses a free NH group, requiring late-stage N-alkylation. This often results in isomeric mixtures (1,3,5- vs. 1,5,3-substitution patterns) that are notoriously difficult to separate. EDNP is pre-alkylated, locking the tautomeric form and ensuring 100% regioselectivity in downstream electrophilic couplings[5].
Tuning Lipophilicity and Metabolic Stability : The ethyl group provides a precise shift in the partition coefficient (logP). While N-methyl groups (as in TMNP) are frequently susceptible to rapid oxidative N-demethylation by hepatic CYP450 enzymes, the N-ethyl group in EDNP offers enhanced steric shielding. This subtle increase in steric bulk improves the metabolic half-life of the final drug candidate without violating Lipinski's Rule of Five.
Electronic Modulation : The inductive electron-donating effect of the N-ethyl group increases the electron density of the pyrazole core. This facilitates the rapid and clean reduction of the 4-nitro group—a mandatory transformation for synthesizing fused pyrazolopyrimidine systems often utilized in kinase inhibitors[6].
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance metrics of EDNP compared to its primary alternatives in drug development workflows.
Property
1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole (EDNP)
3,5-Dimethyl-4-nitro-1H-pyrazole (DMNP)
1,3,5-Trimethyl-4-nitro-1H-pyrazole (TMNP)
CAS Number
90008-59-6
14531-55-6
1125-30-0
N-Alkylation Status
Pre-installed (Ethyl)
Unsubstituted (Requires late-stage alkylation)
Pre-installed (Methyl)
Structural Stability
High (Resists N-dealkylation)
Low (NH core is highly reactive)
Moderate (Prone to N-demethylation)
Downstream Reduction Yield
>95% (Clean conversion)
~85% (Side reactions at free NH)
>90% (Clean conversion)
Primary Application
Advanced Kinase Inhibitor Scaffolds
Basic Agrochemical Building Blocks
Early-stage Screening Compounds
Self-Validating Experimental Protocol: Catalytic Hydrogenation of EDNP
The reduction of the 4-nitro group to a 4-amino group is the most critical step in utilizing EDNP as a pharmaceutical intermediate[6]. This protocol is designed as a self-validating system, ensuring high yield, analytical verification, and operator safety.
Target: 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Step-by-Step Methodology & Causality:
Solvent Preparation & Dissolution:
Action: Dissolve 10 mmol of EDNP in 30 mL of anhydrous ethanol in a heavy-walled reaction flask.
Causality: Ethanol provides optimal solubility for the lipophilic nitro precursor while acting as an excellent hydrogen gas mass transfer medium, ensuring uniform reduction kinetics.
Catalyst Addition (Safety Critical):
Action: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.05 eq) under the continuous Argon blanket.
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Argon displaces ambient oxygen, preventing solvent ignition and ensuring operator safety.
Hydrogenation:
Action: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a hydrogen balloon (1 atm) at ambient temperature for 4–6 hours.
Causality: The electron-donating methyl and ethyl groups inherently increase the electron density of the pyrazole ring, lowering the activation energy required for nitro reduction. High pressure is unnecessary and could lead to unwanted ring saturation.
In-Process Monitoring (Self-Validation):
Action: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1).
Causality: Establishes a definitive endpoint. Complete consumption of EDNP (m/z 169) and the exclusive appearance of the amine (m/z 139) validates the reaction, preventing the formation of difficult-to-separate nitro/amino mixtures.
Workup & Catalyst Sequestration:
Action: Filter the crude suspension through a tightly packed pad of Celite. Wash the filter cake with excess ethanol (20 mL). Evaporate the filtrate under reduced pressure.
Causality: Celite safely sequesters the finely divided palladium nanoparticles, preventing heavy metal contamination in the downstream pharmaceutical intermediate—a strict regulatory requirement for API synthesis.
Synthetic Workflow Visualization
Workflow demonstrating the synthetic utility of EDNP in generating stable kinase inhibitor scaffolds.
Comprehensive References
ChemicalCell : 1-Ethyl-3,5-Dimethyl-4-Nitro-1H-Pyrazole CAS NO 90008-59-6.[Link]
ACS Publications : Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.[Link]
ResearchGate : Selenium Modification of Natural Products and Its Research Progress.[Link]
A Comprehensive Guide to the Safe Disposal of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds s...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds such as 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole demands a robust and compliant disposal plan. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established safety protocols for nitro and pyrazole-containing molecules.
Core Principle: Professional Disposal is Non-Negotiable
In-laboratory chemical treatment or neutralization of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole is strongly discouraged without a compound-specific, validated risk assessment and protocol.[1] The primary and most secure method of disposal is to entrust all waste containing this compound to a licensed hazardous waste disposal contractor, facilitated by your institution's Environmental Health and Safety (EHS) department.[1][2]
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE):
Gloves: Wear chemical-resistant gloves.
Eye Protection: Use safety glasses with side shields or chemical goggles.[3]
Lab Coat: A standard laboratory coat is required.
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
Storage of the Pure Compound:
Store 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] Ensure the container is tightly sealed. It should be stored separately from incompatible materials such as strong bases, amines, and oxidizing or reducing agents, as contact with these can lead to vigorous reactions.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste containing 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Step 1: Waste Identification and Segregation
Proper segregation is the first critical step in a compliant waste management plan.
Classification: 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and any materials contaminated with it must be classified as hazardous chemical waste.[6]
Waste Streams:
Solid Waste: Collect all solid materials, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, in a dedicated hazardous waste container.[1][7]
Liquid Waste: Solutions containing 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole should be collected in a separate, compatible liquid waste container.[1]
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible chemicals, unless explicitly permitted by your EHS department.[3]
Step 2: Containerization and Labeling
Proper containerization and labeling prevent accidental exposure and ensure compliant disposal.
Container Selection: Use a designated, sealable container made of a material compatible with organic nitro compounds, such as glass or a suitable plastic.[3][4]
Labeling: The container must be clearly and accurately labeled. The label should include:
The date when the first waste was added to the container[3]
Step 3: On-Site Waste Accumulation and Storage
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[6][7]
Secure Closure: Keep the container tightly closed except when adding waste.[3]
Step 4: Arranging for Professional Disposal
Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[2][3]
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution.[1]
Final Disposal: The ultimate disposal of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole will be carried out by a licensed professional waste disposal company, likely through high-temperature incineration, which is a common method for nitroaromatic compounds.[7][8]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[4]
Carefully collect the absorbed material into a sealed container for proper disposal as hazardous waste.[1][4]
Decontaminate the spill area with soap and water.[4]
Large Spills:
Immediately evacuate the laboratory and alert neighboring labs.[1]
Contact your institution's emergency response and EHS department.[1]
Do not attempt to clean up a large spill yourself.[1]
In Case of Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[10]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Caption: Disposal workflow for 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole.
Quantitative Data from Structurally Similar Compounds
To provide context on the potential hazards, the table below summarizes key safety information for related pyrazole and nitro compounds. This data reinforces the need for the cautious disposal procedures outlined above.